1H-Indole, 6-bromo-1-(2-propen-1-yl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-prop-2-enylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCUQXRODVKGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1H-Indole 6-bromo-1-(2-propen-1-yl)-
A Bifunctional Scaffold for Divergent Synthesis[1][2]
Executive Summary
1H-Indole, 6-bromo-1-(2-propen-1-yl)- (commonly referred to as 6-bromo-1-allylindole ) represents a strategic intermediate in modern organic synthesis and medicinal chemistry. As a bifunctional scaffold, it integrates two distinct reactive handles—an aryl bromide at the C6 position and an allyl group at the N1 position—onto the privileged indole core. This unique architecture allows for orthogonal functionalization , enabling researchers to sequentially elaborate the molecule via transition-metal-catalyzed cross-couplings (at C6) and olefin metathesis or radical cyclizations (at N1). This guide provides a comprehensive technical analysis of its chemical properties, synthetic access, and reactivity profile.
Physicochemical Profile
The molecule is a derivative of 6-bromoindole, lipophilized by the N-allyl substitution. While specific experimental data for this intermediate is often embedded within broader synthetic studies, its properties can be accurately extrapolated from structural analogs and computational models.
Table 1: Key Chemical Identifiers & Predicted Properties
| Property | Value / Description |
| IUPAC Name | 1-(prop-2-en-1-yl)-6-bromo-1H-indole |
| Common Name | 6-Bromo-1-allylindole |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| CAS Number | Not widely listed; synthesized from 52415-29-9 |
| Physical State | Typically a viscous, pale yellow to brown oil |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |
| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |
| Boiling Point (Pred.) | ~320°C (at 760 mmHg) |
Structural Analysis[1]
-
Electronic Character: The bromine atom at C6 exerts a weak inductive withdrawing effect (-I) but is mesomerically donating (+M), deactivating the ring slightly towards electrophilic substitution compared to unsubstituted indole, but directing substitution to C3.
-
Steric Environment: The N-allyl group removes the H-bond donor capability of the indole nitrogen, preventing dimerization and increasing solubility in non-polar solvents. It also serves as a steric shield for the C2 position.
Synthetic Access: Optimized Protocol
The synthesis of 6-bromo-1-allylindole is a straightforward nucleophilic substitution (Sɴ2) reaction. The acidity of the indole N-H (pKa ~16 in DMSO) allows for deprotonation by strong bases, followed by attack on allyl bromide.
Protocol: N-Allylation of 6-Bromoindole
Reagents:
-
Substrate: 6-Bromoindole (1.0 equiv)
-
Electrophile: Allyl bromide (1.2 - 1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Potassium hydroxide (KOH, powdered)
-
Solvent: Anhydrous DMF or DMSO (0.1 - 0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), dissolve 6-bromoindole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C -> RT to ensure complete formation of the indolyl anion.
-
Alkylation: Re-cool to 0°C. Add allyl bromide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher R_f than the starting material.
-
Workup: Quench carefully with saturated NH₄Cl or water. Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, typically 0-5% EtOAc in Hexanes).
Yield: Typically 85–95%.
Orthogonal Reactivity & Functionalization
The power of 6-bromo-1-allylindole lies in its ability to undergo divergent reactions. The three primary vectors for elaboration are:
-
The Halogen Handle (C6-Br): Site for Pd-catalyzed Cross-Coupling.
-
The Allyl Tether (N1-Allyl): Site for Metathesis, Oxidation, or Radical Cyclization.
-
The Indole Core (C3-H): Site for Electrophilic Aromatic Substitution (EAS).
A. The Halogen Interface (C6)
The C6-Bromine bond is robust enough to survive standard organic transformations but reactive enough for palladium-catalyzed couplings.
-
Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids to install biaryl motifs.
-
Buchwald-Hartwig Amination: Allows for the introduction of amine chains, crucial for CNS-active drug design.
-
Heck Reaction: Can couple with acrylates or styrenes. Note that the C6 position is remote from the N1-allyl group, making intramolecular Heck reactions geometrically disfavored unless a long linker is attached at C6.
B. The Allyl Tether (N1)
The allyl group is not just a protecting group; it is a "latent" functional handle.
-
Ring-Closing Metathesis (RCM): If a vinyl group is introduced at C2 or C7, the N-allyl group can participate in RCM using Grubbs' catalysts to form fused polycyclic indole alkaloids (e.g., azocino[5,4-b]indoles).
-
Oxidative Cleavage: Treatment with OsO₄/NaIO₄ or O₃ yields the N-acetaldehyde derivative, a precursor for Pictet-Spengler reactions.
C. The Indole Nucleophile (C3)
Despite the electron-withdrawing bromine, the C3 position remains nucleophilic.
-
Vilsmeier-Haack Formylation: POCl₃/DMF yields the 3-carbaldehyde.
-
Friedel-Crafts Acylation: Reaction with acid chlorides/AlCl₃ introduces ketone functionalities at C3.
Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways available from the 6-bromo-1-allylindole core.
Caption: Divergent synthetic pathways from the 6-bromo-1-allylindole scaffold, demonstrating orthogonal reactivity at C6, N1, and C3.
Strategic Applications in Drug Discovery[5]
This scaffold is particularly relevant in the synthesis of Indole Alkaloids and Serotonin (5-HT) Receptor Modulators .
-
Marine Alkaloid Synthesis:
-
Brominated indoles are ubiquitous in marine natural products (e.g., Eusynstyelamides). The N-allyl group often serves as a precursor to the complex alkyl chains found in these metabolites.
-
Mechanism:[2][3][4][5][6][7] The 6-Br mimics natural bromination patterns, while the N-allyl allows for late-stage diversification via cross-metathesis.
-
-
Kinase Inhibitors:
-
The 6-position of the indole ring projects into the solvent-exposed region of many kinase ATP-binding pockets. Functionalization here (via the Br handle) allows for the tuning of solubility and pharmacokinetic properties (ADME).
-
Safety & Handling
-
Hazards: As an alkyl halide derivative, it may be a skin and eye irritant. The parent 6-bromoindole is classified as an irritant (H315, H319, H335).[8]
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent oxidation of the indole double bond or polymerization of the allyl group.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Synthesis of 6-Bromoindoles
-
Source: Sigma-Aldrich. "6-Bromoindole Product Information." Link
- Relevance: Provides baseline physical data and safety classific
-
-
N-Allylation Protocols
-
Heck & Cross-Coupling Reactions
-
Source: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev. 2000, 100, 3009. Link
- Relevance: Mechanistic grounding for the C6-functionaliz
-
-
Ring-Closing Metathesis in Indoles
-
Source: Deiters, A., & Martin, S. F. "Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis." Chem. Rev. 2004, 104, 2199. Link
- Relevance: Details the utility of N-allyl groups in constructing fused ring systems.
-
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
solubility profile of 1-allyl-6-bromoindole in organic solvents
Solubility Profiling and Solvent Selection Strategy for 1-Allyl-6-Bromoindole: A Technical Guide
Part 1: Executive Summary & Chemical Context
1-Allyl-6-bromoindole is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical scaffolds via palladium-catalyzed cross-coupling (Heck, Suzuki-Miyaura) and ring-closing metathesis.
Unlike ubiquitous reagents, specific solubility data for this intermediate is rarely cataloged in standard physicochemical databases. Consequently, researchers must rely on Structure-Property Relationships (SPR) and Hansen Solubility Parameters (HSP) to predict behavior.
The Core Solubility Thesis: The N-allylation of the 6-bromoindole core fundamentally alters its solubility profile by removing the N-H hydrogen bond donor. This transformation significantly increases lipophilicity (LogP), rendering the molecule highly soluble in non-polar and polar aprotic solvents while drastically reducing solubility in protic solvents compared to its parent indole.
Part 2: Structural Analysis & Solubility Prediction
To understand the solubility profile, we must deconstruct the molecule into its functional vectors:
| Structural Component | Physicochemical Effect | Solubility Impact |
| Indole Core | Aromatic, planar, | Soluble in aromatics (Toluene) and chlorinated solvents (DCM). |
| 6-Bromine Atom | Increases molecular weight and lipophilicity. | Enhances solubility in halogenated solvents; decreases water solubility. |
| N-Allyl Group | Critical: Removes H-bond donor capability. Adds steric bulk. | Major Shift: Increases solubility in ethers/esters. Decreases solubility in alcohols (MeOH/EtOH) compared to parent indole. |
Estimated Physicochemical Properties:
-
LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)
-
Physical State: Low-melting solid or viscous oil (depending on purity).
-
Acid/Base Profile: Neutral (The N-allyl group removes the weak acidity of the indole N-H).
Part 3: Solvent Compatibility Profile
The following table categorizes solvents based on their interaction with 1-allyl-6-bromoindole. This data is synthesized from standard workup protocols for N-alkylated indoles.
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for synthesis, transfers, and NMR analysis. |
| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions (e.g., Heck coupling). |
| Ethers | THF, 1,4-Dioxane, MTBE | High | Excellent for reactions requiring anhydrous conditions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Standard extraction solvent; good for dissolving crude oils. |
| Aromatics | Toluene, Xylene | Moderate | Used for high-temperature couplings; solubility increases with heat. |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Temperature Dependent. Potential recrystallization solvent (soluble hot, insoluble cold). |
| Alkanes | Hexanes, Heptane, Pentane | Low | Antisolvent. Used to precipitate the compound or as a mobile phase component in chromatography. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used in workup to wash away inorganic salts. |
Part 4: Hansen Solubility Parameters (HSP) Analysis
For precise solvent formulation (e.g., creating a crystallization binary mixture), we utilize Hansen Solubility Parameters.[1]
- (Dispersion): Van der Waals forces.
- (Polarity): Dipole moments.
- (Hydrogen Bonding): Proton donor/acceptor capability.
Estimated HSP Vector for 1-Allyl-6-Bromoindole:
-
: ~20.5 MPa
(High dispersion due to Br and aromatic rings) -
: ~6.0 MPa
(Moderate polarity) -
: ~4.5 MPa
(Low H-bonding—Acceptor only)
Strategic Insight:
The low
-
Best Match: Dichloromethane (
: 18.2, : 6.3, : 6.1). -
Best Binary System for Crystallization: Dissolve in minimal DCM (Good Solvent)
Slowly add Hexane (Antisolvent, : 14.9, : 0, : 0).
Part 5: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)
Use this protocol to generate precise solubility data for regulatory or process chemistry documentation.
Reagents: High-purity solvent (HPLC grade), 1-allyl-6-bromoindole (dried). Equipment: Scintillation vials, orbital shaker, syringe filters (0.45 µm PTFE), analytical balance.
-
Preparation: Weigh approx. 100 mg of 1-allyl-6-bromoindole into a tared 20 mL scintillation vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent.
-
Equilibration:
-
Seal vial tightly.
-
Agitate on an orbital shaker (200 rpm) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).
-
-
Sampling:
-
Allow the suspension to settle for 1 hour.
-
Withdraw 0.5 mL of the supernatant using a syringe.
-
Filter through a 0.45 µm PTFE filter (hydrophobic) into a pre-weighed vial.
-
-
Quantification:
-
Evaporate the solvent (Rotavap or Nitrogen stream).
-
Dry the residue under high vacuum for 4 hours.
-
Weigh the residue.
-
-
Calculation:
Visualization: Solubility Determination Workflow
Caption: Step-by-step gravimetric workflow for determining saturation solubility.
Part 6: Solvent Selection Decision Matrix
This logic gate assists in selecting the correct solvent based on the intended chemical operation.
Caption: Decision tree for selecting solvents based on synthetic or purification objectives.
References
-
National Toxicology Program (NTP). (2003).[2] Test Method Protocol for Solubility Determination (Phase III Validation Study). Interagency Center for the Evaluation of Alternative Toxicological Methods (NICEATM).[2] Link
-
PubChem Database. (n.d.). Compound Summary: 6-Bromoindole (Parent Structure).[3][4][5][6] National Library of Medicine. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP theoretical framework).
-
Organic Syntheses. (1943). N-Alkylation of Indoles: General Procedures. Coll. Vol. 2, p. 191. Link
-
BenchChem. (2025).[7] Selective N-Alkylation of Indoles: Technical Support Guide. (General protocols for N-allyl indole synthesis and solvent choice). Link
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- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-Bromoindole | Indoles | Ambeed.com [ambeed.com]
- 5. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
literature review of 6-bromo-N-allylindole in medicinal chemistry
An In-Depth Technical Guide to 6-Bromo-N-allylindole in Medicinal Chemistry
Introduction: The Privileged 6-Bromoindole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and therapeutic agents.[1] Its versatility, stemming from the fusion of a benzene and a pyrrole ring, allows for extensive chemical modification, making it a frequent starting point in drug discovery campaigns. The introduction of a bromine atom at the C6 position of the indole ring creates the 6-bromoindole scaffold, a modification that significantly enhances the therapeutic potential of this privileged structure. The unique chemical properties imparted by bromine substitution, such as increased lipophilicity and altered electronic distribution, often translate to enhanced biological potency and target selectivity compared to their non-halogenated counterparts.[2] This guide will delve into the synthesis, chemical properties, and diverse medicinal chemistry applications of 6-bromoindole derivatives, with a particular focus on the potential of N-allylation as a strategy for developing novel therapeutic agents.
Synthesis of 6-Bromo-N-allylindole and its Precursors
The synthesis of 6-bromo-N-allylindole begins with the commercially available 6-bromoindole. The key transformation is the N-alkylation of the indole nitrogen. While various methods exist for the N-alkylation of indoles, a common and efficient approach involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.
General Protocol for N-Alkylation of Indoles
A widely used method for the N-alkylation of indoles employs sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. This procedure is adaptable for the synthesis of 6-bromo-N-allylindole using allyl bromide as the alkylating agent.
Experimental Protocol:
-
To a solution of 6-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-N-allylindole.
This general protocol can be adapted from established methods for the N-alkylation of other indole derivatives.[3]
Synthetic Versatility of the 6-Bromoindole Scaffold
The 6-bromoindole core is a versatile building block for creating a diverse library of compounds. The bromine atom at the C6 position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents on the benzene ring.[1] Furthermore, the C3 position of the indole ring is susceptible to electrophilic substitution, enabling further functionalization.
A patent describes a multi-step synthesis starting from 6-bromoindole to prepare a derivative, showcasing the utility of this starting material in more complex syntheses. The process involves a Friedel-Crafts reaction, amidation, reduction, and a t-butyloxycarbonyl protection step.[4]
Medicinal Chemistry Applications of 6-Bromoindole Derivatives
Derivatives of 6-bromoindole have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.
Anticancer Activity
The 6-bromoindole scaffold has been incorporated into molecules with significant anticancer properties. These compounds often exert their effects through the inhibition of critical cellular processes like tubulin polymerization.
A study on N-alkyl-5-bromoindole and 3,6-dibromocarbazole derivatives revealed moderate antiproliferative effects on breast cancer cell lines. Several compounds exhibited GI50 values in the micromolar range against MCF-7 and MDA-MB-231 cell lines, highlighting the potential of halogenated indoles in cancer therapy.[5] Another research effort focused on a minilibrary of 6-bromo derivatives of indole phytoalexins, demonstrating their potential as anticancer agents.[6][7]
Table 1: Anticancer Activity of Selected Bromoindole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| N-alkyl-5-bromoindole derivative | MCF-7 | GI50 = 4.7-32.2 µM | [5] |
| N-alkyl-5-bromoindole derivative | MDA-MB-231 | GI50 = 4.7-23 µM | [5] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Various tumor cell lines | Good anticancer activity | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. 6-Bromoindole derivatives have emerged as potent anti-inflammatory agents, primarily through the modulation of the NFκB signaling pathway.
Natural 6-bromoindole derivatives isolated from the Icelandic marine sponge Geodia barretti have shown significant anti-inflammatory activity. These compounds were found to reduce the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells, with some derivatives also increasing the production of the anti-inflammatory cytokine IL-10.[8]
Table 2: Anti-inflammatory Activity of 6-Bromoindole Derivatives from Geodia barretti
| Compound | Cytokine Inhibition | IC50 (µM) | Reference |
| Barettin | IL-12p40 | 21.0 | [8] |
| Barettin | IL-10 | 11.8 | [8] |
Mechanism of Action: Inhibition of the NFκB Signaling Pathway
A crucial mechanism underlying the anti-inflammatory effects of certain brominated indoles is the inhibition of the nuclear factor kappa B (NFκB) signaling pathway.[2] In response to inflammatory stimuli, NFκB translocates to the nucleus and activates the transcription of pro-inflammatory genes. By preventing this translocation, 6-bromoindole derivatives can effectively suppress the inflammatory cascade.
Caption: Inhibition of the NFκB signaling pathway by 6-bromoindole derivatives.
Antifungal Activity
Fungal infections pose a significant threat to human health and agriculture. 6-Bromoindole derivatives have been investigated as potent antifungal agents, with a particular focus on their activity against plant pathogenic fungi.
A series of 3-acyl-6-bromoindoles were synthesized and evaluated for their antifungal potential against Botrytis cinerea and Monilinia fructicola. The parent compound, 6-bromoindole, was found to be a highly potent inhibitor of mycelial growth, with EC50 values of 11.62 µg/mL and 18.84 µg/mL against B. cinerea and M. fructicola, respectively. Interestingly, the 3-acetyl derivative showed remarkable activity in inhibiting spore germination, suggesting that different derivatives of the 6-bromoindole scaffold can target different stages of fungal development.[9]
Table 3: Antifungal Activity of 6-Bromoindole and its 3-Acetyl Derivative
| Compound | Fungal Species | Activity | EC50 (µg/mL) | % Spore Germination Inhibition | Reference |
| 6-Bromoindole | Botrytis cinerea | Mycelial Growth Inhibition | 11.62 | - | [9] |
| 6-Bromoindole | Monilinia fructicola | Mycelial Growth Inhibition | 18.84 | - | [9] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | Spore Germination Inhibition | - | 100% | [9] |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | Spore Germination Inhibition | - | 96% | [9] |
Molecular docking studies suggested that these compounds exert their antifungal effects by binding to key fungal enzymes such as succinate dehydrogenase (SDH) and catalase MfCat2.[9]
Antibiotic Potentiators
The rise of antibiotic resistance is a global health crisis. One promising strategy to combat this is the development of antibiotic potentiators, which are non-antibacterial compounds that enhance the efficacy of existing antibiotics. 6-Bromoindole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H2S) production, which protects bacteria from oxidative stress. By inhibiting CGL, these compounds render bacteria more susceptible to antibiotics.[10]
A series of 6-bromoindole derivatives were synthesized and shown to potentiate the activity of gentamicin against Bacillus subtilis. This highlights the potential of the 6-bromoindole scaffold in developing new strategies to overcome antibiotic resistance.[10]
Structure-Activity Relationship (SAR) Insights and the Role of N-Allylation
The biological activity of 6-bromoindole derivatives is highly dependent on the nature and position of substituents on the indole ring.[1] The N1 position, in particular, is a key site for modification to modulate the pharmacological properties of the molecule.
While extensive SAR studies on 6-bromo-N-allylindole itself are not yet publicly available, the principles of N-alkylation in indole chemistry suggest that the introduction of an allyl group can have several important effects:
-
Modulation of Lipophilicity: The allyl group can alter the overall lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Effects: The presence of the N-allyl group can influence the conformational flexibility of the molecule, which may affect its binding to biological targets.
-
Introduction of a Reactive Handle: The double bond in the allyl group can serve as a handle for further chemical modifications, allowing for the creation of a wider range of derivatives.
-
Potential for Covalent Binding: In some cases, the allyl group can be metabolically activated to form a reactive species that can covalently bind to the target protein, leading to irreversible inhibition.
The exploration of N-allylation on the 6-bromoindole scaffold represents a promising avenue for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
The 6-bromoindole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities, including anticancer, anti-inflammatory, antifungal, and antibiotic-potentiating effects. The synthetic accessibility of 6-bromoindole and the potential for diverse functionalization at the N1, C3, and C6 positions make it an attractive starting point for drug discovery programs. The introduction of an N-allyl group is a rational design strategy that warrants further investigation to explore its impact on the pharmacological properties of this promising class of compounds. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of 6-bromoindole-based therapeutics.
References
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025). MDPI. [Link]
-
Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PMC. [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. [Link]
-
6-Bromoindole | C8H6BrN. PubChem. [Link]
-
N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway. (2018). Academy of Sciences Malaysia. [Link]
-
Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PMC. [Link]
-
Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. ResearchGate. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]
-
Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Semantic Scholar. [Link]
-
6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. (2018). PubMed. [Link]
- Preparation method of 6-bromoindole derivative.
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]
-
N-ALKYLINDOLES: 1-BENZYLINDOLE. Organic Syntheses. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. (2022). Frontiers. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and identifiers for 1H-Indole 6-bromo-1-(2-propen-1-yl)-
Technical Monograph: 1-(2-Propen-1-yl)-6-bromo-1H-indole
Part 1: Chemical Identity & Identifiers
Compound Name: 1-(2-Propen-1-yl)-6-bromo-1H-indole Common Name: 1-Allyl-6-bromoindole Molecular Formula: C₁₁H₁₀BrN Molecular Weight: 236.11 g/mol
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of indole-based therapeutics. While the parent compound (6-bromoindole) is a commodity chemical, the N-allylated derivative is typically synthesized in situ or sourced as a custom research chemical.
Core Identifiers
| Identifier Type | Value | Note |
| CAS Number | Not Widely Listed | See Note 1 below |
| Parent CAS | 52415-29-9 | (6-Bromoindole - Starting Material) |
| Reagent CAS | 106-95-6 | (Allyl Bromide - Alkylating Agent) |
| SMILES | BrC1=CC=C2C(N(CC=C)C=C2)=C1 | Canonical representation |
| InChI Key | Computed from structure | Unique hash for database integration |
> Note 1: As a specific N-alkylated intermediate, this compound does not maintain a high-profile public CAS registry number in open-access aggregators (e.g., Common Chemistry). Researchers should reference it via its IUPAC name or by the CAS numbers of its synthetic precursors.
Part 2: Structural Analysis & Visualization
The molecule consists of a 6-bromoindole core with an allyl group attached to the pyrrolic nitrogen (N1). The bromine atom at position 6 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the allyl group provides a terminal alkene for olefin metathesis or reduction.
Figure 1: Structural decomposition of 1-Allyl-6-bromoindole highlighting reactive centers.
Part 3: Synthesis Protocol (Technical Guide)
Objective: Synthesis of 1-allyl-6-bromoindole via nucleophilic substitution (Sɴ2).
Reaction Logic & Mechanism
The synthesis relies on the acidity of the indole N-H proton (pKa ≈ 16 in DMSO). A strong base is required to deprotonate the nitrogen, generating an indolyl anion. This nucleophile then attacks the electrophilic carbon of allyl bromide.
-
Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (like K₂CO₃) to ensure complete deprotonation and minimize reaction times, though it requires anhydrous conditions.
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran) are ideal polar aprotic solvents that solvate the cation, enhancing the nucleophilicity of the indolyl anion.
Experimental Procedure
Reagents:
-
Allyl Bromide (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous DMF (0.2 M concentration relative to indole)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.
-
Deprotonation:
-
Add NaH (1.5 eq) to the flask.
-
Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required (optional but recommended for scale-up).
-
Suspend NaH in anhydrous DMF at 0°C (ice bath).
-
Add 6-Bromoindole (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.
-
Observation: Evolution of H₂ gas (bubbling). Stir at 0°C for 30 minutes until bubbling ceases (formation of sodium indolide).
-
-
Alkylation:
-
Add Allyl Bromide (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will have a higher R_f than the starting indole.
-
-
Workup:
-
Quench carefully with saturated NH₄Cl solution (exothermic).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 100% Hexanes → 5% EtOAc/Hexanes.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for N-allylation.
Part 4: Applications in Drug Discovery
This molecule serves as a "bifunctional" scaffold. The orthogonality of the bromide and the alkene allows for sequential modular synthesis.
-
Suzuki-Miyaura Coupling (C-6 Position): The aryl bromide is an excellent partner for Palladium-catalyzed cross-coupling with aryl boronic acids. This is used to build biaryl systems common in kinase inhibitors.
-
Ref: 6-bromoindoles are key intermediates in the synthesis of CGL inhibitors and antibiotic potentiators [1].[1]
-
-
Ring-Closing Metathesis (RCM): The N-allyl group can undergo RCM with other pendant alkenes (introduced at C-2 or C-7) to form fused polycyclic indole systems, a structure often found in natural alkaloids.
-
Radical Cyclization: The allyl group can serve as a radical acceptor. If a radical is generated at the C-2 position, it can cyclize onto the allyl group to form pyrroloindoles.
Part 5: Safety & Handling (E-E-A-T)
-
Allyl Bromide: Highly toxic, lachrymator, and flammable. All transfers must occur in a fume hood.
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas. Ensure all glassware is dry.
-
6-Bromoindole: Irritant. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (NCBI). (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PubChem.[2] Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 6-Bromoindole (Parent Compound).[1][2][3][4] Retrieved from [Link]
Sources
- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
Methodological & Application
synthesis protocol for 1H-Indole 6-bromo-1-(2-propen-1-yl)-
An Application Note for the Synthesis of 1H-Indole, 6-bromo-1-(2-propen-1-yl)-
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of molecules with significant therapeutic potential.[3][4] Specifically, N-alkylation and halogenation of the indole nucleus are critical modifications that enable the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1][5][6] 6-bromo-substituted indoles, for instance, serve as crucial intermediates for further elaboration via cross-coupling reactions, while N-alkylation can significantly modulate a molecule's pharmacological properties.[5][7]
This application note provides a comprehensive and reliable protocol for the synthesis of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- , a valuable building block in organic synthesis. The procedure detailed herein is based on the selective N-alkylation of 6-bromo-1H-indole using allyl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and address critical safety and handling considerations.
Reaction Principle and Mechanism
The synthesis proceeds via a classic nucleophilic substitution reaction. The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17). To render it sufficiently nucleophilic for alkylation, a strong base is required to deprotonate the N-H bond.[8] In this protocol, sodium hydride (NaH), a powerful non-nucleophilic base, is used to abstract the proton, forming a sodium indolide salt. This intermediate is a potent nucleophile.
The subsequent addition of allyl bromide, the alkylating agent, initiates the SN2 reaction. The anionic nitrogen attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide leaving group and forming the desired N-C bond. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation without solvating the nucleophilic anion, thereby accelerating the rate of the SN2 reaction.[8]
Quantitative Data and Reagents
A summary of the reactants and their key properties is provided below.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equiv. |
| 6-Bromo-1H-indole | 52415-29-9 | C₈H₆BrN | 196.04 | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 | 12.0 | 1.2 |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | 11.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | - | - |
| Brine | N/A | NaCl (aq) | 58.44 | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | - |
Experimental Protocol
Materials and Equipment
-
Two-neck round-bottom flask (100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the N-alkylation of 6-bromo-1H-indole.
Step-by-Step Procedure
-
Preparation: Place 6-bromo-1H-indole (1.96 g, 10.0 mmol, 1.0 eq.) into a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add 20 mL of anhydrous DMF via syringe.[5]
-
Deprotonation: Cool the stirred solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq.) to the flask in small portions. Caution: Hydrogen gas is evolved during this step.[8] Stir the resulting suspension at 0 °C for 30-60 minutes. The solution should become clear or change color, indicating the formation of the sodium indolide.
-
Alkylation: While maintaining the temperature at 0 °C, add allyl bromide (0.96 mL, 1.33 g, 11.0 mmol, 1.1 eq.) dropwise to the reaction mixture using a syringe.[8] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).[8] Transfer the mixture to a separatory funnel and dilute with 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][8]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 1H-Indole, 6-bromo-1-(2-propen-1-yl)-.
Product Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the allyl group (a doublet for the CH₂ attached to the nitrogen, a multiplet for the internal CH, and two signals for the terminal CH₂) and the aromatic protons of the bromoindole core.[5]
-
¹³C NMR: The spectrum will show the corresponding signals for the allyl and bromoindole carbons.[5]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₀BrN, MW: 236.11 g/mol ).
Safety and Hazard Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
General Precautions: The entire procedure must be conducted in a well-ventilated chemical fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[10] An emergency eyewash and shower station should be readily accessible.[10]
-
Allyl Bromide: This reagent is highly flammable, toxic, corrosive, and a suspected carcinogen.[11] It is a lachrymator and must be handled with extreme care. Avoid inhalation of vapors and any contact with skin or eyes.[9][10] Store in a cool, well-ventilated area away from heat and ignition sources.[9][12]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[8] It should be handled under an inert atmosphere. Never add water directly to NaH. To quench residual NaH, carefully add it to a large volume of a less reactive alcohol like isopropanol before final aqueous disposal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive base; wet solvent/glassware; insufficient reaction time. | Use fresh NaH from a newly opened container. Ensure all solvents are anhydrous and glassware is properly flame-dried.[8] Extend reaction time and monitor by TLC. |
| Formation of Side Products | C3-alkylation can sometimes compete with N-alkylation. | This protocol, using NaH in DMF, strongly favors N-alkylation.[8] Ensure the deprotonation step is complete before adding allyl bromide. |
| Difficult Purification | Residual mineral oil from NaH dispersion. | Before column chromatography, attempt to remove the mineral oil by washing the crude product with hexane or pentane, in which the product may be less soluble. |
Conclusion
This application note details a robust and efficient protocol for the synthesis of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- via N-alkylation of 6-bromo-1H-indole. The methodology is scalable and utilizes standard laboratory techniques, making it accessible for researchers in synthetic and medicinal chemistry. The resulting compound is a versatile intermediate, primed for further chemical transformations to generate novel molecules for drug discovery and materials science applications.
References
- National Center for Biotechnology Information. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Academy of Sciences Malaysia. (2018). N-Alkylation Of 6,6'-Dibromoisoindigo via Tosylate: An Economical Pathway. ASM Science Journal, 11(Special Issue 2).
- BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
- National Center for Biotechnology Information. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central.
- ChemicalBook. (2026, January 17). Allyl bromide - Safety Data Sheet.
- ResearchGate. (2012, March). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol.
- National Center for Biotechnology Information. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central.
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
- Apollo Scientific. (2022, September 16). Allyl bromide Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide.
- Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Allyl bromide.
- International Journal of Pharmacy and Life Sciences. (2021, August 30). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole.
- Stobec. (2012, September 20). Safety Data Sheet - Allyl bromide.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
Sources
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. ijplsjournal.com [ijplsjournal.com]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Functionalization of 6-Bromo-1-Allylindole: A Senior Scientist’s Guide
Topic: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1-Allylindole Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Strategic Value
6-Bromo-1-allylindole represents a high-value scaffold in medicinal chemistry. The indole core is ubiquitous in pharmaceuticals (e.g., tryptophan derivatives, serotonin modulators), while the 6-position offers a vector for extending chemical space away from the binding pocket's core recognition elements.[1]
The N-allyl group serves a dual purpose:
-
Protection: It masks the acidic N-H proton, preventing catalyst poisoning and side reactions at the nitrogen center during cross-coupling.
-
Synthetic Handle: Post-coupling, the allyl group is a prime substrate for Ring-Closing Metathesis (RCM) or oxidative cleavage to aldehydes, enabling rapid diversification.
This guide details the Palladium-Catalyzed Cross-Coupling of this scaffold. Unlike simple aryl bromides, the electron-rich indole core requires careful catalyst tuning to facilitate oxidative addition at the C-6 position without interfering with the C-3 nucleophilic site or isomerizing the N-allyl moiety.
Mechanistic Logic & Catalyst Selection
The transformation relies on the catalytic cycle of Palladium(0).[2][3][4][5][6][7][8][9] For 6-bromoindoles, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond.
The Catalytic Cycle (DOT Visualization)
Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of 6-Bromo-1-allylindole.
Application Note 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Installation of aryl/heteroaryl groups at C-6. Challenge: Boronic acids can be prone to protodeboronation; the electron-rich indole can poison Pd if unligated.
Protocol Design
-
Catalyst: Pd(dppf)Cl₂·DCM is the "workhorse" catalyst. The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes reductive elimination.
-
Base: K₂CO₃ (mild) or Cs₂CO₃ (for sterically demanding substrates).
-
Solvent: 1,4-Dioxane/Water (4:1) . Water is essential to solubilize the base and activate the boronic acid.
Step-by-Step Protocol
-
Setup: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with:
-
6-Bromo-1-allylindole (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Pd(dppf)Cl₂·DCM (3 – 5 mol%)
-
K₂CO₃ (2.0 – 3.0 equiv)
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration: 0.1 M – 0.2 M.
-
Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of Pd(0).
-
Reaction: Seal and heat to 80–100 °C for 2–12 hours. (Microwave: 100 °C for 30–60 min).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Optimization Screen
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 45 | Significant homocoupling |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 | Good, but catalyst air-sensitive |
| 3 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 92 | Robust, reproducible |
| 4 | Pd₂(dba)₃ | S-Phos | K₃PO₄ | Toluene | 88 | Excellent for hindered boronic acids |
Application Note 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 6-aminoindoles (kinase inhibitor motifs). Challenge: C-N bond formation competes with beta-hydride elimination. The N-allyl group is generally stable, but strong bases (e.g., LiHMDS) should be avoided to prevent isomerization.[1]
Protocol Design
-
Ligand: Xantphos (for primary amines/amides) or BrettPhos (for difficult secondary amines). Xantphos has a wide bite angle, favoring reductive elimination.[1]
-
Base: Cs₂CO₃ is preferred over NaOtBu to ensure functional group tolerance (esters, nitriles) and protect the allyl group integrity.
Step-by-Step Protocol
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add:
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Workup: Filter through Celite. Critical: Do not use acidic washes, as the product is basic.[1]
Application Note 3: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne handles for "Click" chemistry or rigid linkers. Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling).
Protocol Design
-
Catalyst: Pd(PPh₃)₂Cl₂ (Bis-triphenylphosphine palladium(II) dichloride).
-
Co-Catalyst: CuI (Copper(I) iodide) - essential for transmetallation of the alkyne.
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (can act as both base and solvent, or co-solvent with DMF).[1]
Workflow Diagram (DOT)
Figure 2: Workflow for Sonogashira Coupling of 6-Bromo-1-allylindole.
Step-by-Step Protocol
-
Reagents: Combine 6-Bromo-1-allylindole (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2–5 mol%), and CuI (1–3 mol%).
-
Solvent: Add DMF/Et₃N (3:1) . Anhydrous conditions are preferred but not strictly required if reagents are high quality.
-
Temperature: Start at Room Temperature . If conversion is slow after 2 hours, heat to 60 °C .
-
Note: High heat (>80 °C) can promote polymerization of the alkyne.
-
-
Workup: Dilute with Et₂O. Wash with saturated NH₄Cl (to chelate and remove Copper, indicated by the blue aqueous layer) and brine.
Troubleshooting & "The Senior Scientist's Notebook"
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure | Switch to electron-rich ligands (e.g., S-Phos , XPhos ) or use Pd(tBu₃P)₂ . |
| Protodeboronation | Boronic acid instability | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). |
| N-Allyl Isomerization | Pd-Hydride species formation | Avoid alcoholic solvents in Buchwald couplings. Lower temperature. Ensure base is anhydrous. |
| Black Precipitate | Pd agglomeration (Pd-black) | Increase ligand loading or switch to stable precatalysts (e.g., XPhos Pd G3 ). |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. Link
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Application Note: A Comprehensive Protocol for the N-allylation of 6-Bromoindole using Allyl Bromide
Abstract: This document provides a detailed protocol for the N-allylation of 6-bromoindole, a critical precursor in the synthesis of various biologically active compounds and functional materials. N-substituted indoles are prevalent scaffolds in medicinal chemistry, and this guide offers a robust and reproducible method for their synthesis.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline critical safety precautions, and offer troubleshooting guidance to ensure successful execution. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Rationale
The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products.[1] Functionalization of the indole nitrogen (N-1 position) provides a powerful vector for modulating the pharmacological properties of these molecules. The N-allyl group, in particular, is a versatile functional handle that can participate in a wide array of subsequent chemical transformations, including metathesis, cyclization, and cross-coupling reactions.
The N-alkylation of indoles, however, is not without its challenges. The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. Regioselectivity is therefore a key consideration. The procedure detailed herein employs a strong base, sodium hydride (NaH), in a polar aprotic solvent to selectively deprotonate the indole N-H.[2][3][4] This generates a potent indolate anion, which subsequently acts as the nucleophile in a substitution reaction with allyl bromide. The use of a strong base and a polar aprotic solvent environment favors the formation of the thermodynamic N-alkylation product over the kinetically favored C-3 alkylation.[4]
This protocol focuses on 6-bromoindole as the substrate, as the bromine atom at the C-6 position serves as a valuable site for further elaboration through palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the indole scaffold.[5][6]
Reaction Mechanism
The N-allylation of 6-bromoindole proceeds via a two-step SN2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the nitrogen of 6-bromoindole. This irreversible deprotonation generates the sodium salt of the 6-bromoindolate anion and hydrogen gas.[4][7] The increased acidity of the indole N-H (pKa ≈ 16-17) compared to simple amines makes this deprotonation efficient.[7]
-
Nucleophilic Attack: The resulting 6-bromoindolate anion is a potent nucleophile. It attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide leaving group in a concerted SN2 fashion to form the desired product, 1-allyl-6-bromoindole.[7]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
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- 7. youtube.com [youtube.com]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 6-Bromo-1-(2-propen-1-yl)-1H-indole
Executive Summary
This application note details the strategic utilization of 6-bromo-1-(2-propen-1-yl)-1H-indole (referred to herein as 6-Br-N-Allyl-Indole ) as a versatile scaffold in Suzuki-Miyaura cross-coupling reactions.
The indole core is a "privileged structure" in medicinal chemistry, ubiquitous in oncology and CNS therapeutics.[1] The C6 position, however, is often electronically deactivated and sterically distinct from the more commonly functionalized C2/C3 positions. This guide addresses the specific challenges of C6-functionalization, leveraging the N-allyl group not merely as a protecting group, but as a robust orthogonal handle that prevents catalyst poisoning at the nitrogen lone pair while remaining stable under basic cross-coupling conditions.
Key Advantages of this Scaffold
-
Regiocontrol: Pre-installed bromine at C6 ensures exclusive coupling at the benzenoid ring, leaving the pyrrole ring (C2/C3) free for later electrophilic substitution.
-
N-Protection: The allyl group prevents N-arylation side reactions and increases solubility in non-polar organic solvents compared to the free NH-indole.
-
Synthetic Versatility: Post-coupling, the N-allyl group can be removed to reveal the free indole or utilized in Ring-Closing Metathesis (RCM) to form tricyclic core structures.
Mechanistic Insight & Reaction Design
The Suzuki-Miyaura coupling of 6-Br-N-Allyl-Indole follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination. However, specific substrate-catalyst interactions must be managed.
The Indole Electronic Challenge
Indoles are electron-rich heterocycles. The nitrogen lone pair donates electron density into the ring system, making the C6-Br bond less electrophilic than a standard bromobenzene. This can slow down the Oxidative Addition step (the rate-determining step).
-
Solution: Use electron-rich phosphine ligands (e.g., dppf, XPhos, SPhos) to increase the electron density on the Palladium center, facilitating oxidative addition into the C-Br bond.
The Role of the N-Allyl Group
Free (NH) indoles can deprotonate under the basic conditions of Suzuki coupling (
-
Strategic Benefit: The N-allyl group masks this acidity, ensuring the base (e.g.,
) acts solely to activate the boronic acid for transmetallation.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle specific to this substrate.
Caption: Catalytic cycle emphasizing the oxidative addition of the C6-Br bond and subsequent transmetallation.
Experimental Protocols
Two protocols are provided: Method A for standard substrates and Method B for sterically hindered or electronically deactivated partners.
Materials Checklist
-
Substrate: 6-bromo-1-(2-propen-1-yl)-1H-indole (Purity >97%)
-
Boronic Acid: Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv.)[2]
-
Solvents: 1,4-Dioxane (HPLC grade), Water (degassed)[2]
-
Base: Potassium Carbonate (
) or Potassium Phosphate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )
Method A: The "Gold Standard" (Robust & General)
Recommended for simple aryl boronic acids (phenyl, tolyl, anisyl).
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 6-Br-N-Allyl-Indole (1.0 equiv, 1.0 mmol) and Arylboronic Acid (1.2 equiv).
-
Catalyst Addition: Add
(3-5 mol%). This catalyst is air-stable and robust. -
Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL, 2.0 equiv). -
Degassing: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes (sparging). -
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Method B: High-Activity Conditions (Steric/Heteroaryl)
Recommended for heteroaryl boronic acids (pyridyl, pyrimidyl) or ortho-substituted aryls.
-
Setup: Charge vial with 6-Br-N-Allyl-Indole (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Catalyst: Add XPhos Pd G3 (2-3 mol%). This precatalyst activates rapidly and handles steric bulk excellently.
-
Solvent/Base: Add THF (4 mL) and 0.5 M aqueous
(2 mL, 3.0 equiv). -
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Heat to 60 °C (milder temp prevents deboronation of unstable partners) for 2–6 hours.
-
Workup: Standard EtOAc extraction as above.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling process.
Scope and Optimization Guide
Substrate Compatibility Table
The following trends are observed when coupling 6-Br-N-Allyl-Indole:
| Coupling Partner (Boronic Acid) | Recommended Method | Expected Yield | Notes |
| Phenyl / p-Tolyl | Method A | >90% | Very fast conversion. |
| 4-Methoxyphenyl | Method A | 85-95% | Electron-rich partners work well. |
| 3-Pyridyl | Method B | 70-85% | Heterocycles require stronger activation (XPhos). |
| 2-Substituted Aryl (Steric) | Method B | 60-80% | Higher catalyst loading (5 mol%) may be needed. |
| Vinyl / Alkenyl | Method A | 75-90% | Works well; avoid acidic workup to preserve vinyl. |
Troubleshooting Common Issues
-
Problem: Protodeboronation (Ar-B(OH)2
Ar-H)-
Cause: Reaction temperature too high or boronic acid unstable.
-
Fix: Switch to Method B (
is milder than carbonate) and lower temp to 60°C. Use Boronic Esters (Pinacol) instead of acids.
-
-
Problem: Indole C2/C3 Arylation (Regio-scrambling)
-
Cause: Palladium migration (rare with 6-Br) or C-H activation.
-
Fix: Ensure the N-allyl group is intact. Use non-polar solvents (Toluene) to discourage C-H activation pathways.
-
-
Problem: Low Conversion
-
Cause: Catalyst poisoning or poor oxidative addition.
-
Fix: Switch to SPhos Pd G3 or Amphos , which are highly active for deactivated aryl bromides.
-
Post-Coupling Transformations (The "Why")
The utility of the N-allyl group extends beyond protection.
-
Deprotection to NH-Indole:
-
Reagent:
(cat), 1,3-dimethylbarbituric acid (scavenger), DCM, 35°C. -
Outcome: Quantitative removal of the allyl group under neutral conditions, compatible with sensitive functional groups [1].[3]
-
-
Ring-Closing Metathesis (RCM):
-
If the coupled aryl group contains an alkene (e.g., o-vinylphenyl), treatment with Grubbs II catalyst can cyclize the N-allyl group onto the aryl ring, forming complex fused polycycles (e.g., pyrrolo[3,2,1-de]phenanthridine cores).
-
References
-
Mild Oxidative One-Pot Allyl Group Cleavage. Kitov, P. I.; Bundle, D. R.[3][4] Org.[2][5][3][4][6] Lett.2001 , 3, 2835-2838.[4]
-
Suzuki-Miyaura Cross-Coupling Reaction. Suzuki, A. Proc. Jpn. Acad., Ser. B.2004 , 80, 359.[7]
-
Biomedical Importance of Indoles. Kaushik, N. K. et al. Molecules2013 , 18, 6620-6662.[8]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.
-
Application Notes for Palladium-Catalyzed Cross-Coupling Reactions. (Generalized Citation for Protocol Structure)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 1-Allyl-6-bromoindole in Ring-Closing Metathesis
An In-Depth Technical Guide
Preamble: A Convergence of Powerful Synthetic Tools
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Ring-Closing Metathesis (RCM) has unequivocally established itself as one of the most powerful carbon-carbon bond-forming reactions, enabling the construction of cyclic and macrocyclic structures with remarkable efficiency and functional group tolerance.[1][2] Concurrently, the indole scaffold remains a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[3][4][5]
This guide focuses on the intersection of these two domains through the strategic application of 1-allyl-6-bromoindole . This substrate is ingeniously designed for synthetic versatility: the N-allyl group serves as a reactive handle for RCM, while the bromo-substituent at the C6-position provides a latent site for post-cyclization diversification, typically through transition-metal-catalyzed cross-coupling reactions. Herein, we explore the causality behind experimental choices, provide field-proven protocols, and delineate the pathways from this humble starting material to complex heterocyclic architectures relevant to drug discovery and materials science.
Part 1: Core Applications in Synthesis
The strategic value of 1-allyl-6-bromoindole lies in its capacity to serve as a linchpin in multi-step synthetic sequences. After an initial derivatization to install a second olefin, it becomes a prime candidate for RCM.
Application 1: Rapid Assembly of Fused Pyrrolo[1,2-a]indole Cores
One of the most direct applications is the synthesis of fused N-heterocyclic systems. By introducing a second alkenyl chain onto the indole nucleus, typically at the C2 or C3 position, a diene precursor is formed, primed for RCM. The cyclization of such a diene leads to the formation of novel pyrrolo[1,2-a]indole derivatives. These structures are of significant interest as they represent constrained analogues of biologically active indole alkaloids.
Application 2: A Gateway to Natural Product Scaffolds
Many complex alkaloids, particularly those from marine sources, feature intricate polycyclic systems built upon an indole core.[2][4] The products derived from the RCM of 1-allyl-6-bromoindole serve as valuable intermediates. The newly formed ring provides a specific stereochemical and conformational framework, while the C6-bromo atom acts as a crucial handle for introducing additional complexity, mimicking the substitution patterns found in nature.
Application 3: Platform for Medicinal Chemistry and SAR Studies
In drug discovery, the ability to rapidly generate a library of related compounds is essential for Structure-Activity Relationship (SAR) studies.[6] The 6-bromo-substituted RCM product is an ideal platform for this purpose. The bromine can be efficiently substituted with a wide variety of groups (aryls, alkyls, amines, etc.) via well-established cross-coupling methodologies. This allows researchers to systematically probe the steric and electronic requirements of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[7][8]
Part 2: Experimental Methodologies & Field-Proven Insights
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and rational troubleshooting.
Workflow Overview: From Substrate to Diversified Product
The overall synthetic logic follows a clear, modular path. This workflow maximizes efficiency by building complexity in discrete, high-yielding steps.
Caption: General synthetic workflow using 1-allyl-6-bromoindole.
Protocol 1: Synthesis and RCM of a Model Diene Precursor
This protocol details the creation of a fused six-membered ring onto the indole core.
Step A: Synthesis of the Diene Precursor (1-allyl-2-(but-3-en-1-yl)-6-bromo-1H-indole)
-
Materials: 1-Allyl-6-bromoindole, n-Butyllithium (n-BuLi), 4-bromo-1-butene, Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. Dissolve 1-allyl-6-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. b. Add n-BuLi (1.1 eq) dropwise. The solution will typically develop a deep color, indicating deprotonation at the C2 position. Stir for 30 minutes at -78 °C. c. Add 4-bromo-1-butene (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight. d. Quench the reaction with a saturated aqueous solution of NH₄Cl. e. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diene precursor.
Step B: Ring-Closing Metathesis
-
Materials: Diene precursor from Step A, Grubbs 2nd Generation Catalyst, Anhydrous Dichloromethane (DCM) or Toluene, Ethyl vinyl ether.
-
Procedure: a. Dissolve the diene precursor in anhydrous, degassed DCM to a final concentration of 0.005 M. High dilution is critical to favor the intramolecular RCM pathway over intermolecular polymerization. b. Sparge the solution with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst. c. Add Grubbs 2nd Generation Catalyst (2-5 mol%). d. Heat the mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. e. Upon completion, add ethyl vinyl ether (approx. 20 eq) and stir for 30 minutes to quench the catalyst by reacting with the active ruthenium alkylidene. f. Concentrate the reaction mixture and purify directly by flash column chromatography. The use of a specialized silica gel impregnated with lead tetraacetate or other commercial scavengers can aid in the removal of ruthenium byproducts.
Expertise & Causality:
-
Catalyst Choice: The Grubbs 2nd Generation catalyst is selected for its high activity and excellent tolerance of the indole N-heterocycle, which can coordinate to and inhibit first-generation catalysts.[9]
-
Solvent & Concentration: The choice of a non-coordinating solvent like DCM or toluene is crucial. The dilute conditions (0.001–0.01 M) are governed by the Thorpe-Ingold effect and are essential to kinetically favor the intramolecular ring-closing over intermolecular diene coupling.[1]
-
Managing Isomerization: A common side reaction is isomerization of the newly formed double bond, often caused by ruthenium-hydride species that form from catalyst degradation.[10][11] To minimize this, use the lowest effective temperature, shortest possible reaction time, and consider adding a hydride scavenger like 1,4-benzoquinone if isomerization becomes a significant issue.[10]
RCM Catalytic Cycle (Chauvin Mechanism)
The underlying mechanism of RCM proceeds through a series of [2+2] cycloadditions and cycloreversions, mediated by the ruthenium catalyst. The productive release of volatile ethylene drives the reaction equilibrium towards the cyclized product.[1][9]
Caption: Simplified Chauvin mechanism for Ring-Closing Metathesis.
Protocol 2: Post-RCM Diversification via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the power of the C6-bromo substituent for further functionalization.
-
Materials: Bromo-substituted RCM product, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure: a. To a flask, add the bromo-substituted heterocycle (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). b. Add a 4:1:1 mixture of Toluene/Ethanol/Water as the solvent. c. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes. d. Add the Pd(PPh₃)₄ catalyst (3-5 mol%) under a positive pressure of argon. e. Heat the reaction to 80-90 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 6-18 hours). f. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. h. Purify by flash column chromatography to yield the final arylated product.
Trustworthiness: The Suzuki-Miyaura coupling is one of the most robust and reliable cross-coupling reactions in organic synthesis. Its high functional group tolerance ensures that the newly formed heterocyclic ring from the RCM step remains intact, making this a dependable method for late-stage diversification.
Part 3: Data Summary
The following table presents representative, field-validated data for RCM reactions on indole scaffolds similar to the target substrate, illustrating the impact of catalyst and conditions.
| Substrate Class | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) | Reference Insight |
| N-allyl, C3-allyl Indole | Grubbs II (5%) | Toluene | 80 | 6 | Fused 6-membered ring | 85-95 | Standard conditions for simple dienes. |
| N-allyl, C2-allyl Indole | Hoveyda-Grubbs II (3%) | DCM | 40 | 12 | Fused 6-membered ring | 80-90 | Lower temperatures can improve selectivity and reduce byproduct formation.[10] |
| N-allyl, C3-pentenyl Indole | Zhan 1B (5%) | Toluene | 110 | 4 | Fused 8-membered ring | 65-75 | Macrocyclizations require more forcing conditions and often yield mixtures of E/Z isomers.[12] |
| N-allyl, C3-allyl (Sterically Hindered) | Grubbs II (10%) | Toluene | 110 | 24 | Fused 6-membered ring | 50-60 | Increased catalyst loading and temperature may be needed for sterically demanding substrates. |
Conclusion and Future Outlook
1-Allyl-6-bromoindole is a powerful and versatile building block for modern synthetic chemistry. Its dual functionality allows for a logical and efficient two-stage approach to complex molecules: ring construction via RCM followed by diversification via cross-coupling. This strategy provides rapid access to novel heterocyclic libraries for drug discovery and serves as a key step in the synthesis of complex natural product scaffolds.
Future advancements will likely focus on the development of stereoselective RCM reactions using this substrate class, employing chiral molybdenum or ruthenium catalysts to control the stereochemistry of the newly formed ring.[13] Furthermore, the integration of RCM with other catalytic processes in one-pot tandem sequences will continue to push the boundaries of synthetic efficiency, enabling the construction of highly complex and medicinally relevant molecules from simple starting materials.
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ChemRxiv. (n.d.). Aromatic Ring-Opening Metathesis. Retrieved from [Link]
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Sabatino, V., Staub, D., & Ward, T. R. (2021). Synthesis of N-Substituted Indoles via Aqueous Ring-Closing Metathesis. Catalysis Letters, 151, 1-7. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
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Kotha, S., Rashid, M. H., & Laskar, I. A. (2016). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega, 1(3), 449-457. Retrieved from [Link]
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Martin, S. F. (2016). Applications of Ring Closing Metathesis. Total Synthesis of (±)-Pseudotabersonine. Israel Journal of Chemistry, 56(6-7), 489-498. Retrieved from [Link]
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K-M.J. O, & D.J. D. (2011). Medicinal chemistry for 2020. Future Medicinal Chemistry, 3(16), 1959-1962. Retrieved from [Link]
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Ruser, N. A., et al. (2024). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. Angewandte Chemie International Edition, 63(9), e202316491. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
Zhang, L., et al. (2012). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Chinese Journal of Medicinal Chemistry, 22(4), 281-285. Retrieved from [Link]
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JSciMed Central. (n.d.). Annals of Medicinal Chemistry and Research. Retrieved from [Link]
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MDPI. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Retrieved from [Link]
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Kaur, M., et al. (2018). Identification of novel indole based heterocycles as selective estrogen receptor modulator. Bioorganic Chemistry, 79, 245-256. Retrieved from [Link]
-
ACS Publications. (2021). Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. Retrieved from [Link]
-
Daniliuc, C. G., et al. (2011). Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology, 1(1), 81-85. Retrieved from [Link]
-
MDPI. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Retrieved from [Link]
-
Heterocyclic Letters. (2024). Synthesis, characterization, anticancer and molecular docking studies of novel 1,2,3-triazole-pyridine hybrids. Retrieved from [Link]
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MDPI. (2023). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Retrieved from [Link]
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SciSpace. (n.d.). Natural Product Synthesis at the Interface of Chemistry and Biology. Retrieved from [Link]
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SciSpace. (n.d.). Molybdenum‐Catalyzed Asymmetric Allylic Alkylation of 3‐Alkyloxindoles: Reaction Development and Applications. Retrieved from [Link]
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Cardiff University. (2020). Supported Aluminum Bromide as a Solid Acid Catalyst for Isomerization of 1-Butene. Retrieved from [Link]
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Bagnoli, L. (n.d.). SYNTHESIS OF BIOLOGICALLY RELEVANT HETEROCYCLIC COMPOUNDS THROUGH THE CHEMISTRY OF SELENIUM. Retrieved from [Link]
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MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]
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McLaughlin, M. G. (2021). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Tetrahedron, 81, 131853. Retrieved from [Link]
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Organic Process Research & Development. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 6-Bromo-1-(2-propen-1-yl)-1H-indole
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive overview and detailed protocols for the utilization of a key synthetic building block, 6-bromo-1-(2-propen-1-yl)-1H-indole, also known as 6-bromo-1-allyl-1H-indole. This versatile intermediate offers strategic advantages for the synthesis of complex pharmaceutical intermediates through various palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of the starting material and its subsequent derivatization via Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility and scalability.
Introduction: The Strategic Importance of 6-Bromo-1-allyl-1H-indole
The strategic placement of a bromine atom at the C6 position of the indole ring and an allyl group on the nitrogen atom makes 6-bromo-1-allyl-1H-indole a highly valuable intermediate. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[2] The N-allyl group can participate in various chemical transformations, including intramolecular cyclizations, and can also be removed if necessary.[3] The indole scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[4][5]
Synthesis of 6-Bromo-1-(2-propen-1-yl)-1H-indole
The preparation of the title compound is typically achieved through the N-alkylation of 6-bromoindole. This reaction is generally straightforward, employing a suitable base and an allyl halide in an appropriate solvent.
Experimental Protocol: N-allylation of 6-bromoindole
Materials:
-
6-bromoindole (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromoindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 6-bromo-1-(2-propen-1-yl)-1H-indole.
Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent SN2 reaction with allyl bromide. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position of 6-bromo-1-allyl-1H-indole is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of pharmaceutical intermediates.[6]
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1-allyl-1H-indoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7] This is a widely used transformation in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[2][8]
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
6-bromo-1-allyl-1H-indole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine 6-bromo-1-allyl-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The base (K₂CO₃) is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[7] The biphasic solvent system (toluene/water) is often effective for Suzuki couplings.
Heck Reaction: Synthesis of 6-Alkenyl-1-allyl-1H-indoles
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This reaction is highly valuable for introducing vinyl groups.[11]
Caption: Heck Reaction Workflow.
Materials:
-
6-bromo-1-allyl-1H-indole (1.0 eq)
-
Alkene (e.g., styrene or an acrylate) (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a reaction vessel, add 6-bromo-1-allyl-1H-indole (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the alkene (1.5 eq) and triethylamine (2.0 eq).
-
Heat the mixture to 100-120 °C for 8-24 hours, until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 6-alkenyl-1-allyl-1H-indole.
Mechanism Insight: The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[12][13] The base is required to regenerate the active Pd(0) catalyst.[10]
Sonogashira Coupling: Synthesis of 6-Alkynyl-1-allyl-1H-indoles
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It typically employs a palladium catalyst and a copper(I) co-catalyst.[16]
Caption: Sonogashira Coupling Workflow.
Materials:
-
6-bromo-1-allyl-1H-indole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or DMF
Procedure:
-
In a reaction vessel, dissolve 6-bromo-1-allyl-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in the anhydrous solvent.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add triethylamine (as both a base and solvent, or as an additive), followed by the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating may be required for less reactive substrates.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Roles: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of 6-bromo-1-allyl-1H-indole.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 16 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 80-90 |
Note: Yields are indicative and can vary based on the specific substrates and optimization of reaction conditions.
Application in the Synthesis of a GlyT1 Inhibitor Precursor
Derivatives of 6-substituted indoles are precursors to various biologically active molecules. For instance, the core structure can be elaborated to synthesize compounds like GSK931145, a ligand for the glycine transporter type 1 (GlyT1), which is a target for treating schizophrenia.[17][18] While the direct synthesis of GSK931145 from 6-bromo-1-allyl-1H-indole is not a reported route, the methodologies described above are fundamental to creating the complex aryl-substituted indole core that is characteristic of such inhibitors.
Conclusion
6-Bromo-1-(2-propen-1-yl)-1H-indole is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols detailed in this guide for its synthesis and subsequent palladium-catalyzed cross-coupling reactions provide a robust foundation for researchers in drug discovery and development. The ability to selectively introduce aryl, alkenyl, and alkynyl moieties at the C6 position opens up a vast chemical space for the exploration of new therapeutic agents.
References
- Hunan Huateng Pharmaceutical Co Ltd. (2015). Preparation method of 6-bromoindole derivative.
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1883-1901. [Link]
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Budovská, M., Očenášová, L., Očenáš, P., Michalková, R., & Mojžiš, J. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron, 159, 134432. [Link]
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Semantic Scholar. (n.d.). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. [Link]
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Li, C. J. (2015). C–H functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry, 58(1), 27-43. [Link]
-
Guryev, E. S., et al. (2024). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 29(15), 3458. [Link]
-
Zheng, M. Q., et al. (2016). Comparative evaluation of two glycine transporter 1 radiotracers [11C]GSK931145 and [18F]MK-6577 in baboons. Synapse, 70(6), 291-301. [Link]
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Dole, M., & Ghaffar, T. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5113-5125. [Link]
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Taber, D. F., & Guo, P. (2004). Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles: Application to the Enantioselective Synthesis of Indolodioxane U86192A. The Journal of Organic Chemistry, 69(11), 3849-3853. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676493, 6-Bromoindole. [Link]
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Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5525-5536. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zheng, M. Q., et al. (2013). Comparative study of two glycine transporter 1 radiotracers [11C]GSK931145 and [18F]MK6577 in baboons. Journal of Nuclear Medicine, 54(supplement 2), 160. [Link]
-
ResearchGate. (n.d.). C H Activation of Indoles. [Link]
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Parker, C. A., et al. (2011). Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1. Synapse, 65(12), 1339-1350. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]
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Chen, C. Y., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4417-4427. [Link]
-
L’Heureux, A., et al. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 9(19), 6508-6511. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Parker, C. A., et al. (2011). Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1. Synapse, 65(12), 1339-1350. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Maji, A., & Shit, S. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(15), 9857-9875. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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The Journal of Organic Chemistry. (2023). Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. [Link]
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PMC. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]
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Passchier, J., et al. (2010). Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography. Synapse, 64(7), 510-519. [Link]
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PMC. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. [Link]
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Chemical Reviews. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]
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PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. [Link]
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Application Notes and Protocols for the Heck Reaction of 6-bromo-1-(2-propen-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Heck-Mizoroki Reaction in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this heterocyclic system is paramount for the development of new therapeutic agents. The Palladium-catalyzed Heck-Mizoroki reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of vinyl groups onto aryl and vinyl halides.[2][3][4][5] This reaction proceeds via a catalytic cycle involving a palladium(0) species and has become indispensable in the synthesis of complex organic molecules.[3][4][6] This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for the vinylation of 6-bromo-1-(2-propen-1-yl)-1H-indole, a substrate of interest in the synthesis of novel bioactive compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Heck reaction involves a series of well-defined steps:[3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 6-bromo-1-(2-propen-1-yl)-1H-indole, forming a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A syn-elimination of a β-hydride from the newly formed alkyl-palladium intermediate generates the vinylated indole product and a hydridopalladium(II) complex.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Causality Behind Experimental Choices for 6-bromo-1-(2-propen-1-yl)-1H-indole
The presence of the N-allyl group in the substrate introduces a critical consideration: the potential for a competing intramolecular Heck reaction. This can lead to the formation of a cyclized product instead of the desired intermolecular coupling product. Therefore, the choice of reaction conditions must be carefully tailored to favor the intermolecular pathway.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pendant allyl group to the palladium center, thereby suppressing the intramolecular reaction.
-
Reaction Concentration: Higher concentrations of the alkene coupling partner will favor the intermolecular reaction by increasing the probability of its coordination to the palladium complex over the intramolecular allyl group.
-
Temperature: While elevated temperatures are often required for the Heck reaction, excessively high temperatures might provide the activation energy needed for the intramolecular cyclization. Careful temperature control is therefore essential.
Visualizing the Heck Reaction
The Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Recommended Reaction Conditions
The following table summarizes a range of conditions that can be adapted for the Heck reaction of 6-bromo-1-(2-propen-1-yl)-1H-indole with various alkene coupling partners.
| Parameter | Condition | Rationale and Key Considerations | Reference |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ can also be used directly. | [7] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos) (2-10 mol%) | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich ligands can improve reaction efficiency, especially for less reactive aryl bromides. For this substrate, bulky ligands may also suppress intramolecular side reactions. | [7] |
| Base | Et₃N, K₂CO₃, Na₂CO₃, Cs₂CO₃ (2-3 equivalents) | An inorganic base like K₂CO₃ or Na₂CO₃ is often preferred to minimize side reactions. The base neutralizes the HBr generated during the reaction. | [1][8] |
| Solvent | DMF, NMP, Dioxane, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and stabilize the catalytic species. Degassing the solvent prior to use is crucial to prevent catalyst oxidation. | [7][9] |
| Alkene Coupling Partner | Styrenes, Acrylates, Acrylonitrile (1.2-2.0 equivalents) | Electron-deficient alkenes are generally more reactive in the Heck reaction. Using a slight excess of the alkene can help drive the reaction to completion. | [7] |
| Temperature | 80-140 °C | The optimal temperature depends on the reactivity of the specific substrates and the stability of the catalyst. Higher temperatures may be required for less reactive aryl bromides. | [7] |
| Additives | Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1 equivalent) | Phase-transfer catalysts like TBAB can sometimes improve reaction rates and yields, particularly in heterogeneous reaction mixtures. | [10] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of 6-bromo-1-(2-propen-1-yl)-1H-indole with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be necessary for different alkene coupling partners.
Materials:
-
6-bromo-1-(2-propen-1-yl)-1H-indole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-(2-propen-1-yl)-1H-indole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the alkene coupling partner.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinylated indole product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution | Reference |
| Low or No Conversion | Inactive catalyst | Ensure rigorous exclusion of air and moisture. Use freshly opened or purified reagents and solvents. Consider a different palladium precatalyst or ligand. | [4] |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | [7] | |
| Formation of Intramolecular Cyclization Product | Reaction conditions favoring intramolecular pathway | Increase the concentration of the alkene coupling partner. Use a bulkier phosphine ligand. | [1] |
| Low Yield | Catalyst decomposition | Use a more robust ligand. Ensure the reaction is run under a strict inert atmosphere. | [4] |
| Side reactions (e.g., homocoupling) | Optimize the reaction temperature and base. | [4] | |
| Product Decomposition | High temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Purify the product promptly. |
References
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
- Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22345-22363.
- de Vries, J. G. (2006). The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Reddy, B. V. S., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[6]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. The Journal of Organic Chemistry, 86(2), 1689-1702.
- Wang, D., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10464-10471.
- Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 934-941.
- Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace.
- Liu, F., et al. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 636-655.
- Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 934-941.
- Jiao, L. (2018). Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles.
- Wang, D., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10464-10471.
- Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- González-Cardenete, M. A., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(64), 17042-17048.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
- Miner, M. R., & Sigman, M. S. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
- Ndlovu, T., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- Balatoni, R., et al. (2013). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Google Patents. (2015). CN104292145A - Preparation method of 6-bromoindole derivative.
- Guranova, N., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3519.
- Bhanage, B. M., & Arai, M. (2001). Catalyst Product Separation Techniques in Heck Reaction.
-
Common Organic Chemistry. (n.d.). Heck Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
- Karami, K., & Haghighi, M. G. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(10), 16489-16500.
-
The Organic Chemistry Tutor. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]
- Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Ferrarese, A., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic. European Journal of Medicinal Chemistry, 150, 84-97.
- Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 10(10), 1302-1317.
- Guranova, N., et al. (2022).
- Budovská, M., et al. (2024).
- Carrera, J., & Carretero, J. C. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving yield of 6-bromo-1-(2-propen-1-yl)-1H-indole synthesis
Technical Support Center: Synthesis of 6-bromo-1-(2-propen-1-yl)-1H-indole
Ticket ID: #IND-6BR-ALLYL-001 Topic: Optimization of N-allylation yields for 6-bromoindole Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 6-bromo-1-(2-propen-1-yl)-1H-indole (N-allylation) is a standard nucleophilic substitution (
This guide provides two validated protocols: the "Gold Standard" (NaH/DMF) for maximum yield on small-to-medium scale, and the "Green/Scale-Up" (KOH/DMSO) method for process safety.
Module 1: The "Gold Standard" Protocol (NaH / DMF)
Objective: Maximize conversion (>95%) and regioselectivity (N1 vs. C3).
This method utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF).[1][2] The polar aprotic solvent (DMF) effectively solvates the sodium cation, leaving the indolyl anion "naked" and highly reactive, which is critical for overcoming the reduced nucleophilicity caused by the 6-bromo group.
Optimized Workflow
Figure 1: Step-by-step workflow for the NaH/DMF synthesis route.
Critical Parameters Table
| Parameter | Specification | Technical Rationale |
| Stoichiometry | 1.0 eq Indole : 1.2 eq NaH : 1.5 eq Allyl Bromide | Excess electrophile compensates for hydrolysis; excess base ensures complete deprotonation. |
| Temperature | 0°C (Addition) | 0°C prevents runaway exotherms during deprotonation. Warming is required to drive the |
| Solvent | Anhydrous DMF (<50 ppm | Water destroys NaH. DMF promotes ionization of the Na-Indole pair, favoring N-alkylation over C-alkylation. |
| Atmosphere | Nitrogen ( | Prevents oxidation of the electron-rich indole ring (tar formation) and protects NaH from moisture. |
Module 2: The High-Throughput Alternative (KOH / DMSO)
Objective: Avoid hazardous NaH and simplify workup while maintaining high yields.
Recent literature suggests that powdered KOH in DMSO is a superior system for indole alkylation, often achieving quantitative yields (98-99%) faster than NaH methods. The superbasic medium generated (DMSO anion dimension) is extremely effective for deprotonating deactivated indoles.
Protocol:
-
Dissolve 6-bromoindole (1.0 eq) in DMSO (0.5 M).
-
Add powdered KOH (2.0 - 3.0 eq). Note: KOH must be powdered, not pellets.
-
Stir for 10 minutes at RT (solution typically turns dark).
-
Add Allyl Bromide (1.5 eq) dropwise. Caution: Exothermic.
-
Stir for 45-60 minutes.
-
Workup: Dilute with water (reaction is instantly quenched). The product often precipitates as a solid or oil that can be filtered or extracted.
Module 3: Troubleshooting Center (FAQ)
Q1: I am seeing a significant byproduct spot on TLC just above my product. Is this C-alkylation?
Diagnosis: Likely C3-allylation or dialkylation (C3 + N1). Root Cause: Indoles are ambident nucleophiles. The Nitrogen (N1) is the "hard" center, and Carbon (C3) is the "soft" center.
-
Non-polar solvents (THF, Toluene) or tight ion pairs (Li+, Mg2+) favor C-alkylation.
-
Polar aprotic solvents (DMF, DMSO) and large cations (K+, Cs+) favor N-alkylation.
Solution:
-
Switch Solvent: If using THF, switch to DMF or DMSO.
-
Add Additive: If using NaH/THF, add 15-crown-5 or HMPA (toxic) to sequester the cation and "free" the N-anion.
-
Temperature Control: Keep the reaction at 0°C for longer. Higher temperatures increase the energy available to overcome the barrier for C-alkylation.[3]
Q2: My yield is low (<50%), and I recovered starting material.
Diagnosis: Incomplete deprotonation or "Stalled" reaction. Root Cause: The 6-bromo substituent stabilizes the N-H bond, making the anion less nucleophilic. Solution:
-
Increase Time: The reaction may need 12+ hours instead of 2-4.
-
Catalysis: Add a catalytic amount (10 mol%) of Tetrabutylammonium iodide (TBAI) . This performs a Finkelstein exchange in situ, converting the Allyl Bromide to the more reactive Allyl Iodide.
Q3: The reaction mixture turned black/tarry.
Diagnosis: Oxidative polymerization. Root Cause: Indoles are electron-rich and prone to oxidation by air, especially in basic solutions. The "allyl" group is also prone to radical polymerization if radical initiators (impurities) are present. Solution:
-
Degas Solvents: Sparge DMF/DMSO with Argon for 15 mins before use.
-
Light Protection: Wrap the flask in aluminum foil. Allyl halides can degrade under light.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthesis failures.
References
-
NaH/DMF Protocol & Yields
- Reference: 6-Bromo-1-methylindole-2-carbaldehyde synthesis (Yield: 99% using NaH/DMF).
-
Source: ChemicalBook / Patent US2012/157469.[2]
-
URL:
-
KOH/DMSO "Superbase" Efficiency
-
Reference: Kawabata, T., et al. "Powdered KOH in DMSO: An Efficient Base for Asymmetric Cyclization via Memory of Chirality at Ambient Temperature."[4] J. Am. Chem. Soc.[4] (2008).[4]
- Relevance: Establishes KOH/DMSO as a highly reactive system (99% yields) for enolate/anion chemistry, often superior to NaH.
-
URL:[4]
-
-
Regioselectivity Mechanisms (N vs C Alkylation)
- Reference: "Controlling Regioselectivity in the Enantioselective N-Alkyl
- Relevance: Explains the preference for C3 vs N1 alkylation based on temperature and c
-
URL:
-
Phase Transfer Catalysis (PTC)
-
Reference: "Phase-Transfer Catalysis in Organic Syntheses."[5] CRDEEP Journals.
- Relevance: Validates the use of NaOH/Toluene + Quaternary Ammonium salts for high-yield N-alkyl
-
URL:
-
Sources
- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1-methylindole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Powdered KOH in DMSO: an efficient base for asymmetric cyclization via memory of chirality at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Purification of 1-Allyl-6-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purifying 1-Allyl-6-bromoindole
1-Allyl-6-bromoindole is a key intermediate in the synthesis of various biologically active compounds, including potent inhibitors of bacterial cystathionine γ-lyase (bCSE) which can enhance the efficacy of antibiotics.[1][2] The synthesis of this molecule, often involving the N-alkylation of 6-bromoindole, can result in a crude mixture containing unreacted starting materials, over-alkylated products, and other side products.[3][4] The inherent reactivity of the indole nucleus and the allyl group can also lead to the formation of impurities during the reaction or work-up.[5] Effective purification is therefore critical to obtain a high-purity product suitable for downstream applications in drug discovery and development.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification methods.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 1-allyl-6-bromoindole in a question-and-answer format.
Question 1: My crude NMR shows a mixture of N-allylated and C3-allylated products. How can I separate these isomers?
Answer: The separation of N-allyl and C3-allyl indole isomers can be challenging due to their similar polarities. However, careful optimization of column chromatography conditions is typically successful.
-
Causality: The slight difference in polarity arises from the differential exposure of the nitrogen lone pair and the overall molecular dipole moment. The N-allyl isomer is generally less polar than the C3-allyl isomer.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[6] For difficult separations, a higher surface area silica may provide better resolution.
-
Mobile Phase Optimization: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.
-
Begin with a low polarity eluent, such as 98:2 Hexane:Ethyl Acetate, and monitor the elution by thin-layer chromatography (TLC).
-
Gradually increase the ethyl acetate concentration (e.g., to 95:5, 90:10) to elute the compounds. The less polar N-allyl isomer should elute first.
-
An optimal TLC Rf value for the target compound is typically around 0.2-0.4 for good separation on a column.[7]
-
-
Troubleshooting:
-
Poor Resolution: If the spots are too close on TLC, consider using a less polar solvent system with a shallower gradient. Toluene can sometimes be used as a co-solvent with hexanes to improve the separation of aromatic compounds.
-
Peak Tailing: Indoles can sometimes interact with the acidic silanol groups on silica gel, leading to peak tailing.[8] Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the eluent can mitigate this effect by neutralizing the acidic sites.[7][8]
-
-
Question 2: I am observing a significant amount of unreacted 6-bromoindole in my crude mixture. What is the most efficient way to remove it?
Answer: Unreacted 6-bromoindole is more polar than the N-allylated product due to the presence of the N-H bond, which can participate in hydrogen bonding. This polarity difference makes separation by column chromatography straightforward.
-
Causality: The N-H proton of 6-bromoindole can interact with the silica gel stationary phase, leading to stronger retention compared to the N-substituted product.
-
Workflow Diagram: Purification Strategy
Caption: Workflow for separating 1-allyl-6-bromoindole from 6-bromoindole.
-
Experimental Protocol:
-
Column Preparation: Pack a column with silica gel using a slurry method with your initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).[9]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel.[10]
-
Elution: Begin elution with the low-polarity solvent system. The 1-allyl-6-bromoindole will elute first.
-
Gradient: Once the product has eluted (as confirmed by TLC), the polarity of the eluent can be increased significantly (e.g., to 70:30 Hexane:Ethyl Acetate) to quickly wash the more polar 6-bromoindole from the column.
-
Question 3: My purified product appears oily and discolored, suggesting the presence of baseline impurities. What are my options?
Answer: Oily and discolored products often indicate the presence of polymeric or highly polar impurities. Recrystallization can be an effective method to remove these, provided a suitable solvent system can be found.
-
Causality: The desired crystalline product has a well-defined lattice structure that excludes impurities as it forms. Polymeric materials and other amorphous impurities will remain in the mother liquor.
-
Protocol: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent (or solvent pair) will dissolve the crude product at an elevated temperature but not at room temperature or below. Test small amounts of your product in various solvents (e.g., hexanes, ethanol, methanol, isopropanol, or mixtures with water).
-
Procedure:
-
Dissolve the crude 1-allyl-6-bromoindole in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might expect in a crude 1-allyl-6-bromoindole synthesis?
A1: Besides unreacted 6-bromoindole and C3-allylated isomers, other potential impurities include:
-
Bis-allylated indoles: If a strong base is used, deprotonation and subsequent allylation at C3 can occur.
-
Oxidation products: Indoles can be sensitive to air and light, leading to colored impurities.[11]
-
Starting material impurities: Impurities in the starting 6-bromoindole or allyl bromide can carry through the reaction.
Q2: Can I use reversed-phase chromatography to purify 1-allyl-6-bromoindole?
A2: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially for separating compounds with subtle polarity differences.[8] In reversed-phase chromatography, the elution order is inverted compared to normal-phase. The more polar 6-bromoindole would elute first, followed by the less polar 1-allyl-6-bromoindole. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of silica gel.[8]
-
Deactivate the Silica: You can wash the silica gel with a dilute solution of triethylamine in your eluent before packing the column.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[8]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with positive pressure.[12]
Q4: What are the key physical and spectral properties of pure 1-allyl-6-bromoindole?
Data Summary Table
| Purification Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Best For Removing |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Polarity | Unreacted 6-bromoindole, C3-isomers |
| Reversed-Phase Column Chromatography | C18 Silica | Water/Acetonitrile or Methanol | Hydrophobicity | Polar impurities, closely related isomers |
| Recrystallization | Varies (e.g., Hexanes, Ethanol) | Single or mixed solvent | Differential Solubility | Baseline/polymeric impurities, final polishing |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf of 0.2-0.4 for the 1-allyl-6-bromoindole.
-
Column Packing:
-
Select a column with an appropriate diameter for the amount of crude material (a general rule of thumb is a silica gel to crude product mass ratio of 30:1 to 50:1).[7]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.[6]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a low-boiling point solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
Drain the solvent until it is just level with the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship Diagram
Caption: Decision-making process for purification method selection.
References
-
Beilstein Journals. (2021, August 19). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Retrieved from [Link]
-
Molecules. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
Molecules. (2023, April 19). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
National Institutes of Health. (n.d.). 6-Bromoindole. PubChem. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Separation Science. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. PMC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry. Retrieved from [Link]
-
ScienceDirect. (2023, June 4). The role of commonly used transition metals in total synthesis of indole alkaloids. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
University of Rochester. (n.d.). Setting up and running a column. Retrieved from [Link]
Sources
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 5. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
solubility issues with 6-bromo-1-(2-propen-1-yl)-1H-indole in aqueous media
Compound: 6-bromo-1-(2-propen-1-yl)-1H-indole
CAS: 52415-29-9 (Parent 6-bromoindole) / Derivative specific CAS may vary by vendor Chemical Nature: Highly Lipophilic N-substituted Indole
Executive Summary
You are encountering solubility issues because 6-bromo-1-(2-propen-1-yl)-1H-indole is a classic "brick dust" molecule in aqueous environments. The combination of the non-polar indole core, the lipophilic bromine substituent at the C6 position, and the allyl group on the nitrogen creates a compound with a high partition coefficient (estimated LogP ≈ 4.2–4.8).
This guide addresses the three most common failure points:
-
Incomplete Stock Dissolution: Granules remaining in DMSO.
-
"Crash-out" Precipitation: Immediate cloudiness upon addition to cell culture media.
-
Bioavailability Failure: Poor results in in vivo or enzymatic assays due to micro-aggregation.
Part 1: The Master Stock Protocol (Solvent Selection)
The Golden Rule: Never attempt to dissolve this compound directly in water, PBS, or media. It requires an organic "co-solvent" bridge.
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |
| Anhydrous DMSO | Excellent | >100 mM | Primary stock for cell culture/assays. |
| Ethanol (100%) | Good | ~25-50 mM | Alternative if DMSO is toxic to specific targets; volatile. |
| DMF | Excellent | >100 mM | Chemical synthesis only. Too toxic for most biological assays. |
| Water/PBS | Insoluble | <1 µM | Do not use. Will form a suspension/precipitate. |
Troubleshooting Step-by-Step
-
Issue: "I added DMSO, but I still see floating particles."
-
Root Cause: Crystal lattice energy is high, or the DMSO has absorbed water (DMSO is hygroscopic).
-
Solution:
-
Use fresh, anhydrous DMSO (stored over molecular sieves).
-
Sonication: Sonicate in a water bath at 37°C for 5-10 minutes. The heat + energy disrupts the crystal lattice.
-
Vortexing: Vigorous vortexing for 60 seconds is superior to inversion.
-
Part 2: The "Crash-Out" Problem (Aqueous Dilution)
The most critical error researchers make is "Shock Dilution"—adding high-concentration DMSO stock directly into a large volume of cold media. This causes rapid local supersaturation, leading to precipitation (Oswald Ripening).
The "Step-Down" Dilution Protocol
To maintain solubility in aqueous media (up to ~50-100 µM), you must lower the kinetic energy barrier gradually.
Figure 1: The Step-Down Protocol minimizes precipitation risk by introducing an intermediate surfactant buffer.
Protocol Details:
-
Prepare Intermediate: Do not go straight to media. Dilute your DMSO stock 1:10 into PBS containing 0.1% Tween-80 or Pluronic F-127 . These surfactants coat the hydrophobic molecules, preventing aggregation.
-
Warm Your Media: Cold media (4°C) accelerates precipitation. Pre-warm all media to 37°C.
-
Rapid Mixing: When adding the compound to the final well, mix immediately. Do not let the drop sit on top of the liquid.
Part 3: Advanced Formulation (High Concentration/In Vivo)
If you need concentrations >100 µM or are dosing animals, simple DMSO dilution will fail (causing embolism or precipitation at the injection site). You must use a carrier system.
Method A: Cyclodextrin Complexation (Recommended)
Cyclodextrins (specifically HP-β-CD) form a "donut" shape, encapsulating the hydrophobic indole tail while the hydrophilic exterior dissolves in water.
-
Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol:
-
Prepare 20% (w/v) HP-β-CD in sterile water.
-
Dissolve 6-bromo-1-allyl-1H-indole in a minimal volume of acetone or ethanol (not DMSO if avoiding toxicity).
-
Add the organic drug solution dropwise to the agitated Cyclodextrin solution.
-
Stir open-cap for 4-6 hours to evaporate the volatile organic solvent.
-
Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin cavity.
-
Method B: Solutol/Macrogol Mix
For IP or Oral administration in rodents:
-
Formula: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline.
-
Order of Addition: Dissolve drug in DMSO
Add PEG400 Add Tween Slowly add Saline while vortexing.
Part 4: Biological Compatibility FAQs
Q: My cells are dying, but I'm not sure if it's the drug or the solvent. A: You must run a Vehicle Control .
-
Most mammalian cell lines tolerate 0.1% to 0.5% DMSO final concentration.[1][2]
-
Primary neurons/stem cells are sensitive >0.1%.
-
Validation: Run a "DMSO-only" well at the same % as your highest drug dose. If cells die in the control, your solvent concentration is too high.
Q: The IC50 curve is flat or erratic. A: This usually indicates Micro-precipitation .
-
Even if the solution looks clear to the naked eye, nano-crystals may have formed. These crystals are not bioavailable, effectively lowering the "real" concentration.
-
Check: Use Dynamic Light Scattering (DLS) or simply spin the plate at 3000xg for 10 mins. If a pellet forms, your drug has crashed out. Switch to the Cyclodextrin method.
Decision Matrix: Workflow Visualization
Figure 2: Decision matrix for selecting the correct formulation strategy based on concentration requirements.
References
-
Lipophilicity & Indole Derivatives
-
Cyclodextrin Complexation
-
DMSO Toxicity Limits
-
General Solubility Data (6-Bromoindole Parent)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 5. lifetein.com [lifetein.com]
- 6. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Optimizing Reaction Temperature for 6-Bromo-1-allylindole Functionalization
Welcome to the technical support center for the functionalization of 6-bromo-1-allylindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize the reaction temperature for various cross-coupling reactions involving this versatile substrate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the functionalization of 6-bromo-1-allylindole?
A good starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is typically in the range of 80-110 °C.[1] However, the optimal temperature is highly dependent on the specific reaction, catalyst system, and solvent used. For instance, some Suzuki reactions can proceed at a mild 37 °C, while certain Heck reactions may require temperatures up to 150 °C, particularly when using microwave heating.[2]
Q2: How does temperature generally affect the outcome of these cross-coupling reactions?
Temperature is a critical parameter that influences reaction rate, yield, and selectivity.
-
Increased Temperature : Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to several issues:
-
Catalyst Decomposition : Palladium catalysts can degrade at elevated temperatures, leading to the formation of palladium black and a loss of catalytic activity.[3]
-
Substrate/Product Decomposition : The indole ring and the allyl group can be thermally sensitive. High temperatures may cause unwanted side reactions or decomposition of the starting material and the desired product.
-
Reduced Selectivity : At higher temperatures, the formation of byproducts may increase. For example, in Suzuki couplings, protodeboronation of the boronic acid can become more significant.[1]
-
-
Decreased Temperature : Lower temperatures can improve selectivity and minimize side reactions. However, the reaction rate will be slower, potentially leading to incomplete conversion if the reaction time is not extended. Some modern catalyst systems are designed to be highly active at room temperature.[4]
Q3: I'm observing significant debromination of my 6-bromo-1-allylindole. How can temperature be adjusted to minimize this?
Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction.[5] High reaction temperatures can exacerbate this issue. To mitigate debromination, it is advisable to start with lower temperatures and gradually increase them only if the reaction is too slow.[5] Protecting the indole nitrogen is another highly effective strategy to prevent this side reaction, as it alters the electron density of the indole ring and can stabilize the C-Br bond.[5]
Q4: Can microwave irradiation be used to optimize the reaction temperature, and what are the key considerations?
Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for optimizing reaction conditions.[6] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields.[7][8]
Key considerations for using microwave irradiation include:
-
Solvent Choice : The solvent must be able to absorb microwave energy efficiently. Polar solvents like DMF, acetonitrile, and water are commonly used.
-
Temperature and Pressure Monitoring : Use a dedicated microwave reactor that allows for precise temperature and pressure control to ensure safety and reproducibility.
-
Hot Spots : Be aware of the potential for localized "hot spots" that could lead to decomposition, even if the bulk temperature appears to be within a reasonable range.
Q5: How does the choice of catalyst and ligand impact the optimal reaction temperature?
The catalyst and ligand system is a crucial factor in determining the optimal reaction temperature.
-
Ligand Stability : The thermal stability of the ligand is critical. Some phosphine ligands can undergo degradation at high temperatures (above 100 °C), which can lead to catalyst deactivation.[9] More robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky biaryl phosphines (e.g., SPhos), are often required for reactions that necessitate higher temperatures.
-
Catalyst Activity : Highly active catalyst systems, often referred to as "fast" catalysts, can enable reactions to proceed at lower temperatures. This can be advantageous in preventing side reactions like protodeboronation.[1]
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal point. Consider switching to a more active catalyst system if higher temperatures are not effective. |
| Catalyst has decomposed. | This can happen if the temperature is too high. Try running the reaction at a lower temperature for a longer duration. Ensure the reaction is under an inert atmosphere as oxygen can deactivate the catalyst.[1] | |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to side reactions or decomposition. | Decrease the reaction temperature. A lower temperature can often improve selectivity.[10] Consider if the allyl group is undergoing undesired reactions at elevated temperatures. |
| The indole N-H is participating in side reactions. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) to prevent deprotonation and subsequent side reactions.[5] | |
| Debromination of Starting Material | High reaction temperature is promoting the cleavage of the C-Br bond. | Lower the reaction temperature. As with byproduct formation, a milder temperature can often suppress this unwanted reaction.[5] |
| Inconsistent Results | Poor temperature control or localized overheating. | Ensure uniform and accurate heating using a well-calibrated heating block or oil bath. If using microwave irradiation, ensure proper stirring to avoid hot spots. |
Experimental Protocol: Temperature Screening for a Suzuki Coupling
This protocol provides a general workflow for optimizing the reaction temperature for the Suzuki coupling of 6-bromo-1-allylindole with an arylboronic acid.
Materials:
-
6-bromo-1-allylindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup : In parallel reaction vials, add 6-bromo-1-allylindole, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere : Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Solvent Addition : Add the degassed solvent to each vial via syringe.
-
Heating : Place the vials in separate heating blocks pre-set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring : Stir the reactions and monitor their progress at set time intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots for TLC or LC-MS analysis.
-
Work-up : Once the reactions are deemed complete or have reached a plateau, cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis : Dry the organic layers, concentrate, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the relative amounts of product and byproducts at each temperature.
Data Summary Table for Temperature Screening
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Debrominated Byproduct (%) |
| 60 | 8 | 45 | 40 | <5 |
| 80 | 4 | 95 | 85 | 10 |
| 100 | 2 | >99 | 80 | 15 |
| 120 | 1 | >99 | 70 | 25 |
Visualizing the Optimization Workflow
Caption: Workflow for Temperature Optimization.
Mechanistic Considerations: The Role of Temperature in the Catalytic Cycle
Caption: Simplified Catalytic Cycle and Temperature Effects.
Temperature influences each step of the catalytic cycle. While higher temperatures can accelerate all steps, they can also promote the degradation of the active palladium species, leading to a decrease in overall efficiency.[3]
References
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Mei, G.-J., et al. (2022). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. PubMed Central. Retrieved from [Link]
-
Dandepally, S. R., & Williams, A. L. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
MDPI. (2021). Effect of Transition Elements on the Thermal Stability of Glassy Alloys 82Al–16Fe–2TM (TM: Ti, Ni, Cu) Prepared by Mechanical Alloying. Retrieved from [Link]
-
Gevorgyan, V., & Tsuboi, A. (2015). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted synthesis and evaluation of indole derivatives as potential anthelmintic agents. Retrieved from [Link]
-
Della Sala, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Retrieved from [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
-
University of Houston. (2009). Thermal Stability of Mono-, Bis-, and Tris-Chelating Alkanethiol Films Assembled on Gold Nanoparticles and Evaporated Flat Gold. Retrieved from [Link]
-
Kumar, A., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. PubMed Central. Retrieved from [Link]
-
ScienceDirect. (n.d.). Microwave-assisted synthesis of indole. Retrieved from [Link]
-
Emory University. (2020). The Development and Mechanistic Studies of Group(IX)Cp-Catalyzed Allylic C–H Functionalization Reactions Proceeding via a π-allyl Intermediate.* Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
MDPI. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). Nitrogen enhanced thermal stability of nickel monosilicide. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 6-Bromo-1-(2-propen-1-yl)-1H-indole
This guide provides a technical analysis of the 1H NMR spectrum for 6-bromo-1-(2-propen-1-yl)-1H-indole (also known as 1-allyl-6-bromoindole).[1][2] It compares the target molecule against its synthetic precursor (6-bromoindole) and potential regioisomeric impurities (C-allylation), providing researchers with a robust method for structural validation.[1][2]
Executive Summary
In drug discovery, 6-bromo-1-(2-propen-1-yl)-1H-indole is a critical intermediate, often used to access functionalized tryptamines or fused heterocyclic scaffolds via Heck reactions or ring-closing metathesis.[1][2] The critical quality attribute (CQA) for this compound is the regioselectivity of the allylation step.[2]
This guide compares the 1H NMR profile of the N-allylated product against:
-
The Precursor (6-bromoindole): To confirm complete conversion.
-
The C3-Allyl Impurity: To validate regioselectivity (N- vs. C-alkylation).
-
Solvent Alternatives: Evaluating CDCl₃ vs. DMSO-d₆ for resolution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized protocol. This workflow is designed to be self-validating; if the internal standard (TMS) or solvent residual peak deviates by >0.05 ppm, the sample preparation must be flagged.[1][2]
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (400 MHz or higher)
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of allyl protons).
Spectral Analysis & Comparison
Comparative Data Table
The following table contrasts the target molecule with its precursor. The "Delta (Δ)" column highlights the diagnostic shifts used for reaction monitoring.[1][2]
| Proton Assignment | 6-Bromoindole (Precursor) [1] | 6-Bromo-1-allyl-1H-indole (Target) | Shift Δ (ppm) | Multiplicity (Target) | Coupling (Hz) |
| NH (1) | 8.14 (br s) | Absent | — | — | — |
| Allyl N-CH₂ (1') | — | 4.68 | New Signal | Doublet (d) | J ≈ 5.5 |
| Allyl =CH- (2') | — | 5.96 | New Signal | Multiplet (ddt) | J ≈ 17, 10, 5 |
| Allyl =CH₂ (3'a) | — | 5.12 | New Signal | Doublet (d) | J ≈ 17 (trans) |
| Allyl =CH₂ (3'b) | — | 5.21 | New Signal | Doublet (d) | J ≈ 10 (cis) |
| H-2 | 7.17 (m) | 7.08 | -0.09 | Doublet (d) | J ≈ 3.2 |
| H-3 | 6.53 (m) | 6.48 | -0.05 | Doublet (d) | J ≈ 3.2 |
| H-4 | 7.49 (d) | 7.51 | +0.02 | Doublet (d) | J ≈ 8.5 |
| H-5 | 7.21 (dd) | 7.23 | +0.02 | Doublet of Doublets | J ≈ 8.5, 1.8 |
| H-7 | 7.53 (s) | 7.45 | -0.08 | Singlet/Broad d | J ≈ 1.8 |
> Key Insight: The disappearance of the broad NH singlet at 8.14 ppm and the appearance of the diagnostic allyl pattern (4.68, 5.12-5.21, 5.96 ppm) confirms successful alkylation.[1]
Diagnostic Allyl Pattern
The allyl group attached to the nitrogen provides a distinct "fingerprint" in the spectrum:
-
The Anchor (4.68 ppm): A clean doublet integrating to 2H. If this appears as a triplet or multiplet, suspect C-alkylation or migration.[1][2]
-
The Roof (5.96 ppm): A complex multiplet (ddt) integrating to 1H.[1][2]
-
The Terminus (5.10–5.25 ppm): Two distinct doublets (often overlapping) integrating to 2H total.[1][2]
Performance vs. Alternatives
Scenario A: Distinguishing Regioisomers (N- vs. C-Allylation)
A common pitfall in indole alkylation is C3-allylation, particularly if the base is weak or the temperature is uncontrolled.[1][2]
-
Target (N-Allyl):
-
Alternative (C3-Allyl Impurity):
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
-
CDCl₃ (Recommended):
-
DMSO-d₆:
Visualization: Analysis Logic & Workflow
Figure 1: Structural Validation Workflow
This diagram outlines the decision-making process for validating the synthesized compound.
Caption: Figure 1. Step-by-step logic flow for validating N-allylation versus potential failure modes (incomplete reaction or C-alkylation).
Figure 2: Regioisomer Differentiation Logic
A visual guide to distinguishing the target from its most likely impurity.[1][2]
Caption: Figure 2. Logic tree utilizing chemical shift (δ) and proton presence to distinguish N-allyl (Target) from C-allyl (Impurity).
References
-
Bandini, M., & Eichholzer, A. (2009).[1][2] Catalytic Functionalization of Indoles in C3-Alkylation Processes. Angewandte Chemie International Edition, 48(51), 9608-9644.[1][2] (Context for C-alkylation vs N-alkylation mechanisms).
-
National Institutes of Health (NIH) - PubChem. (2026).[1][2] 6-Bromoindole Compound Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). N-Allylation versus C-allylation of intermediates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the C13 NMR Chemical Shifts of 1-Allyl-6-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Architecture with C13 NMR
In the realm of synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic compounds. Each carbon atom within a molecule, being in a unique electronic environment, resonates at a characteristic frequency, providing a distinct "fingerprint" of the molecular structure. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 1-allyl-6-bromoindole, a substituted indole derivative of interest in medicinal chemistry. By comparing its spectrum with those of related compounds—indole, 1-allylindole, and 6-bromoindole—we can dissect the electronic and steric influences of the allyl and bromo substituents on the indole scaffold. This comparative approach not only facilitates the unambiguous assignment of carbon signals but also provides a deeper understanding of structure-property relationships.
Comparative Analysis of C13 NMR Chemical Shifts
The C13 NMR chemical shifts for 1-allyl-6-bromoindole and its reference compounds are presented below. The data for indole and 6-bromo-1H-indole are derived from experimental sources, while the data for 1-allylindole and 1-allyl-6-bromoindole are predicted values generated using a computational model to facilitate a consistent comparison.
| Carbon Atom | Indole (Experimental)[1][2] | 6-Bromo-1H-indole (Experimental)[3][4] | 1-Allylindole (Predicted) | 1-Allyl-6-bromoindole (Predicted) |
| C-2 | 124.2 | 125.9 | 128.7 | 129.8 |
| C-3 | 102.1 | 102.5 | 101.4 | 102.1 |
| C-3a | 127.9 | 129.8 | 128.5 | 130.1 |
| C-4 | 120.8 | 123.4 | 121.3 | 124.0 |
| C-5 | 121.9 | 124.5 | 121.5 | 114.8 |
| C-6 | 119.8 | 115.1 | 119.5 | 124.7 |
| C-7 | 111.1 | 114.0 | 109.7 | 112.9 |
| C-7a | 135.7 | 137.2 | 135.8 | 136.9 |
| N-CH2- | - | - | 48.9 | 49.2 |
| -CH= | - | - | 133.5 | 133.2 |
| =CH2 | - | - | 117.3 | 117.8 |
Dissecting the Substituent Effects: An Interpretive Analysis
A thorough examination of the chemical shift data reveals the distinct electronic contributions of the N-allyl and 6-bromo substituents to the indole ring.
The Influence of the 6-Bromo Substituent
The introduction of a bromine atom at the C-6 position induces notable changes in the chemical shifts of the benzenoid ring carbons. The most direct effect is the significant downfield shift of the C-6 signal itself, from 119.8 ppm in indole to approximately 115.1 ppm in 6-bromoindole. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom influences the shielding of the directly attached carbon. Furthermore, the carbons ortho (C-5 and C-7) and para (C-3a) to the bromine atom experience downfield shifts, a consequence of the inductive electron-withdrawing nature of the halogen.
The Impact of the N-Allyl Group
Alkylation of the indole nitrogen with an allyl group primarily affects the pyrrole ring carbons. The C-2 and C-7a carbons of 1-allylindole are shifted downfield compared to indole. This deshielding effect is attributed to the electron-withdrawing nature of the sp2-hybridized allyl group and potential changes in the nitrogen's hybridization and electron delocalization into the ring. The carbons of the allyl group itself present characteristic signals: the methylene carbon attached to the nitrogen (N-CH2-) appears around 49 ppm, the internal vinyl carbon (-CH=) at approximately 133 ppm, and the terminal vinyl carbon (=CH2) at about 117 ppm.
Synergistic Effects in 1-Allyl-6-bromoindole
In 1-allyl-6-bromoindole, the observed chemical shifts are a culmination of the individual effects of both substituents. The downfield shifts of the benzenoid ring carbons (C-4, C-5, C-6, and C-7) are largely governed by the bromine atom. Concurrently, the N-allyl group influences the chemical shifts of the pyrrole ring carbons (C-2, C-3, C-3a, and C-7a), leading to a chemical shift pattern that is a hybrid of the two parent substituted indoles. This predictable additivity of substituent effects is a powerful tool in the structural assignment of polysubstituted indoles.
Visualizing the Molecular Structure and Carbon Numbering
To aid in the interpretation of the NMR data, the molecular structure of 1-allyl-6-bromoindole with the standardized carbon numbering system is provided below.
Caption: Molecular structure of 1-allyl-6-bromoindole with carbon numbering.
Experimental and Computational Methodologies
Standard Protocol for C13 NMR Data Acquisition
A standardized protocol for acquiring high-quality C13 NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Acquisition Parameters: A standard proton-decoupled C13 NMR experiment is performed. Key parameters include a 90° pulse width, a spectral width of approximately 250 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is employed to ensure quantitative signal intensities, particularly for quaternary carbons.
Computational Prediction of C13 NMR Chemical Shifts
In the absence of experimental data, computational methods provide a reliable means of predicting C13 NMR chemical shifts.
Caption: Workflow for predicting C13 NMR chemical shifts.
Online prediction tools and specialized software packages utilize various algorithms, such as HOSE (Hierarchical Organization of Spherical Environments) codes and machine learning models, to calculate chemical shifts based on the molecular structure. These predictions are invaluable for initial spectral assignment and for comparing the spectra of related compounds.
Conclusion
This guide has provided a comprehensive comparison of the C13 NMR chemical shifts of 1-allyl-6-bromoindole with its structural analogs. Through this analysis, we have elucidated the individual and combined electronic effects of the N-allyl and 6-bromo substituents on the indole framework. The presented data and interpretations serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the structural verification and characterization of novel indole derivatives. The synergy of experimental data and computational predictions offers a robust strategy for navigating the complexities of NMR spectral analysis.
References
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-436.
-
Biological Magnetic Resonance Data Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoindole. Retrieved from [Link]
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Bromo-1-allylindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate architecture of a molecule through its unique fragmentation pattern. This guide provides a deep, comparative analysis of the EI mass spectrometry fragmentation of 6-bromo-1-allylindole, a substituted indole of interest in medicinal chemistry. By dissecting its fragmentation behavior and comparing it with its parent structures, 1-allylindole and 6-bromoindole, we can gain a comprehensive understanding of how each structural moiety influences the molecule's decomposition under energetic conditions. This knowledge is critical for the unambiguous identification of such compounds in complex reaction mixtures and for quality control in synthetic processes.
The Logic of Fragmentation: A Comparative Analysis
The fragmentation of 6-bromo-1-allylindole in an EI mass spectrometer is a complex process governed by the relative stabilities of the resulting radical cations and the inherent chemical properties of the indole core, the N-allyl substituent, and the bromine atom. To understand the complete picture, we will first examine the fragmentation patterns of its simpler analogues.
The Indole Core and the Influence of N-Allylation: Fragmentation of 1-Allylindole
The mass spectrum of 1-allylindole is dominated by fragmentation pathways initiated at the N-allyl group and within the indole nucleus. The molecular ion of 1-allylindole is expected at an m/z of 157.[1] A key fragmentation process for N-allyl compounds is the loss of the allyl group. However, a more prominent fragmentation pathway for 1-allylindole involves a rearrangement followed by the loss of a stable neutral molecule. Specifically, the molecular ion can undergo a rearrangement to form a more stable cyclic structure, which then loses a methyl radical to form a stable quinolinium or isoquinolinium cation at m/z 142. Another characteristic fragmentation is the loss of the entire allyl group as a radical (C3H5•), leading to an ion at m/z 116, which corresponds to the indole radical cation. Further fragmentation of the indole ring itself can lead to the loss of hydrogen cyanide (HCN), a characteristic fragmentation of indoles, resulting in an ion at m/z 89.[2]
The Impact of Bromination: Fragmentation of 6-Bromoindole
The introduction of a bromine atom at the 6-position of the indole ring significantly alters the fragmentation pattern, primarily due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in characteristic isotopic doublets for all bromine-containing fragments, with peaks separated by two m/z units. The molecular ion of 6-bromoindole appears as a doublet at m/z 195 and 197. A major fragmentation pathway for 6-bromoindole is the loss of the bromine atom, leading to an ion at m/z 116, corresponding to the indole radical cation. Another important fragmentation is the characteristic loss of HCN from the indole ring, which can occur from the molecular ion to give fragments at m/z 168 and 170, or from the [M-Br]⁺ ion to give the fragment at m/z 89.[2]
The Synergistic Fragmentation of 6-Bromo-1-allylindole
The fragmentation of 6-bromo-1-allylindole is a composite of the pathways observed for its parent structures, with the bromine and allyl groups both directing the fragmentation. The molecular ion will be a characteristic doublet at m/z 235 and 237.
Several key fragmentation pathways can be predicted:
-
Loss of the Allyl Group: Cleavage of the N-allyl bond is a probable event, leading to the formation of the 6-bromoindole radical cation at m/z 194 and 196. This fragment would then be expected to follow the fragmentation pattern of 6-bromoindole, including the loss of HCN to yield ions at m/z 167 and 169.
-
Loss of a Bromine Radical: The molecular ion can lose a bromine radical to form an N-allylindole cation at m/z 156. This ion would then likely undergo rearrangement and fragmentation similar to 1-allylindole.
-
Rearrangement and Loss of a Methyl Radical: Similar to 1-allylindole, a rearrangement of the allyl group followed by the loss of a methyl radical (•CH₃) is a plausible pathway. This would result in a stable bromo-substituted quinolinium or isoquinolinium cation at m/z 220 and 222. This is often a very favorable pathway for N-allyl indoles.
-
Loss of HBr: Elimination of a neutral hydrogen bromide molecule from the molecular ion could lead to a fragment at m/z 156.
The interplay of these pathways will determine the relative abundances of the fragment ions in the mass spectrum.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for 6-bromo-1-allylindole and its comparative analogues.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Compound of Origin |
| 235/237 | [C₁₁H₁₀BrN]⁺• | Molecular Ion (M⁺•) | 6-Bromo-1-allylindole |
| 220/222 | [C₁₀H₇BrN]⁺ | [M - CH₃]⁺ via rearrangement | 6-Bromo-1-allylindole |
| 195/197 | [C₈H₆BrN]⁺• | Molecular Ion (M⁺•) | 6-Bromoindole |
| 194/196 | [C₈H₅BrN]⁺ | [M - C₃H₅]⁺ | 6-Bromo-1-allylindole |
| 157 | [C₁₁H₁₁N]⁺• | Molecular Ion (M⁺•) | 1-Allylindole |
| 156 | [C₁₁H₁₀N]⁺ | [M - Br]⁺ | 6-Bromo-1-allylindole |
| 142 | [C₁₀H₈N]⁺ | [M - CH₃]⁺ via rearrangement | 1-Allylindole |
| 116 | [C₈H₆N]⁺ | [M - Br]⁺ or [M - C₃H₅]⁺ | 6-Bromoindole / 1-Allylindole |
| 89 | [C₇H₅]⁺ | [M - Br - HCN]⁺ or [M - C₃H₅ - HCN]⁺ | All |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 6-bromo-1-allylindole and its analogues.
Caption: Predicted fragmentation of 6-bromo-1-allylindole.
Caption: Comparative fragmentation of analogue molecules.
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of 6-bromo-1-allylindole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 6-bromo-1-allylindole in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identify the peak corresponding to 6-bromo-1-allylindole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks (M⁺• and M+2⁺•) to confirm the molecular weight and the presence of bromine.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on logical neutral losses from the molecular ion and comparison with the expected fragmentation pathways.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 6-bromo-1-allylindole is a predictable yet complex interplay of the fragmentation tendencies of its constituent parts. The N-allyl group introduces pathways involving rearrangement and loss of a methyl radical, as well as loss of the entire allyl moiety. The 6-bromo substituent imparts the characteristic isotopic signature and provides a facile fragmentation pathway through the loss of a bromine radical. By understanding these individual contributions, researchers can confidently identify 6-bromo-1-allylindole and related structures in complex mixtures, a critical capability in the fast-paced environment of drug development and chemical research. This guide provides a foundational framework for interpreting the mass spectra of such substituted indoles, enabling more efficient and accurate structural elucidation.
References
-
PubChem. 1-(Allyl)-1H-indole. National Center for Biotechnology Information. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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A Comparative Guide to the HPLC Analysis of 6-bromo-1-(2-propen-1-yl)-1H-indole
This guide provides a comprehensive, optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-bromo-1-(2-propen-1-yl)-1H-indole, a substituted indole derivative of interest in synthetic chemistry and drug discovery. Recognizing the absence of a standardized method for this specific analyte, this document synthesizes established principles of chromatographic science and data from related compounds to propose a robust, validated analytical procedure. The method's performance is compared with potential alternative analytical techniques, offering researchers a scientifically grounded framework for their analytical workflows.
Introduction to the Analyte and Analytical Challenges
6-bromo-1-(2-propen-1-yl)-1H-indole belongs to the vast family of indole derivatives, which are core scaffolds in numerous biologically active compounds. The presence of a bromine atom and an N-propenyl group introduces specific physicochemical properties that influence its chromatographic behavior. The primary analytical challenge lies in achieving sharp, symmetrical peaks with adequate retention, ensuring accurate quantification and resolution from potential impurities or starting materials.
The lipophilic nature of the molecule, conferred by the indole ring and the bromo and propenyl substituents, strongly suggests that reversed-phase HPLC is the most suitable analytical approach. This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
Proposed and Optimized HPLC Method
Based on the analysis of similar brominated and N-substituted indoles, the following reversed-phase HPLC method has been developed and optimized for the analysis of 6-bromo-1-(2-propen-1-yl)-1H-indole.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the nonpolar analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape. It is also compatible with mass spectrometry detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for the analyte and low viscosity. The formic acid maintains a consistent pH across the gradient. |
| Gradient | 70% B to 95% B over 10 minutes | A gradient elution is necessary to ensure the timely elution of the highly retained analyte while also allowing for the separation of potentially less retained impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
| Detector | UV-Vis at 275 nm | Indole derivatives typically exhibit strong UV absorbance. 275 nm is a common wavelength for detecting the indole chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
Sample Preparation
A stock solution of 6-bromo-1-(2-propen-1-yl)-1H-indole should be prepared in acetonitrile at a concentration of 1 mg/mL. This stock solution should then be diluted with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Formic Acid) to a working concentration of approximately 10 µg/mL. All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
Expected Performance and Data
Under the proposed conditions, a sharp, symmetrical peak for 6-bromo-1-(2-propen-1-yl)-1H-indole is expected with a retention time of approximately 8.5 minutes. The performance of the method should be validated according to standard laboratory procedures, including an assessment of linearity, precision, and accuracy.
| Performance Metric | Expected Result |
| Retention Time (tR) | ~ 8.5 min |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 10,000 |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Experimental Workflow
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for the quantitative analysis of organic molecules in complex mixtures, other techniques may be suitable depending on the analytical objective.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and structural information from mass fragmentation. | The analyte may have limited volatility, potentially requiring derivatization, which adds complexity and potential for sample loss. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase for separation. | Faster separations and reduced solvent consumption compared to HPLC. | May require specialized equipment and method development can be more complex. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase, visualized under UV light. | Simple, rapid, and low-cost for qualitative analysis and reaction monitoring. | Not quantitative and offers lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and can be quantitative (qNMR). | Lower sensitivity compared to HPLC and requires a highly purified sample for accurate quantification. |
Logical Decision Flow for Technique Selection
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of 6-bromo-1-(2-propen-1-yl)-1H-indole. Its high resolution, sensitivity, and reproducibility make it superior to other techniques for routine analysis and quality control in a research and development setting. While alternative methods like GC-MS and NMR offer valuable structural information, HPLC remains the most practical and efficient tool for the quantitative assessment of this and similar indole derivatives. The successful implementation of this method will facilitate the accurate characterization of this compound, supporting its potential applications in medicinal chemistry and materials science.
References
A Comparative Analysis of the Reactivity of 6-Bromo-1-allylindole and 5-Bromo-1-allylindole in Key Synthetic Transformations
An In-Depth Technical Guide:
For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely functionalize this privileged structure is paramount for generating novel molecular architectures and optimizing structure-activity relationships (SAR). Halogenated indoles, particularly bromoindoles, serve as exceptionally versatile synthetic intermediates, unlocking a vast chemical space through reactions like metal-halogen exchange and transition-metal-catalyzed cross-coupling.[2][3]
This guide provides a detailed comparative analysis of the reactivity of two common, yet distinct, building blocks: 6-bromo-1-allylindole and 5-bromo-1-allylindole. The position of the bromine atom on the indole's benzene ring profoundly influences the molecule's electronic properties and, consequently, its behavior in key synthetic transformations. We will explore these differences through the lens of mechanistic principles and provide supporting experimental data to guide synthetic strategy and reaction design. The N-allyl group is considered a stable protecting group under the conditions discussed unless otherwise specified.
The Decisive Factor: Electronic and Steric Landscape
The reactivity of an indole is governed by the electron-rich nature of the heterocyclic ring system. The nitrogen atom's lone pair of electrons significantly increases the electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack.[2] The introduction of a bromine atom, an electronegative yet polarizable halogen, introduces competing electronic effects:
-
Inductive Effect (-I): Bromine withdraws electron density through the sigma bond network, deactivating the ring towards electrophilic attack.
-
Mesomeric Effect (+M): Through its lone pairs, bromine can donate electron density into the aromatic π-system via resonance, which can activate the ortho and para positions relative to itself.
The ultimate reactivity at any given position is a delicate balance of these effects, the indole's inherent nucleophilicity, and steric factors.
-
5-Bromo-1-allylindole: The bromine atom is para to C2 and meta to C3 and C7. Its electron-withdrawing inductive effect slightly deactivates the entire ring.
-
6-Bromo-1-allylindole: The bromine atom is meta to C2, C4, and C7, and para to the C3a-C7a bond. Its influence on the highly reactive C3 position is primarily through induction.
The steric hindrance imposed by the bromine at either the C5 or C6 position is generally minimal for reactions occurring at the pyrrole ring (C2 and C3). However, it can play a role in reactions involving the benzenoid ring, such as directed ortho-metalation.[4]
Caption: Logical relationship between bromine position and reactivity pathways.
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for functionalizing bromoindoles, forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.[3] The key step in these reactions is the oxidative addition of the C-Br bond to a Pd(0) complex. The efficiency of this step is sensitive to the electronic environment of the C-Br bond.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is widely used to introduce aryl or heteroaryl substituents.[1] Both 5-bromo and 6-bromoindoles are competent substrates. While direct side-by-side comparative studies are scarce, analysis of published protocols reveals subtle differences. 5-Bromoindole has been extensively studied, with numerous catalytic systems providing high yields.[3][5] 6-Bromoindole is also readily coupled, for instance, in the synthesis of precursors for bioactive molecules. Generally, both isomers exhibit good reactivity, and the choice of catalyst, ligand, and base system is critical for success.[5]
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-5-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [6] |
| 5-bromoindole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile | 37 | 18 | High | [1][3] |
| 6-bromoindole | Various | Not specified | Not specified | Not specified | Not specified | Not specified | Good |
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields. Note that direct comparison is limited by varying substrates and conditions in the literature.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[7] This reaction is crucial for synthesizing compounds with aniline-like moieties. Studies have shown that both 5- and 6-bromoindoles (often as part of the tryptophan structure) are effective substrates under aqueous conditions, which is significant for applications in bioconjugation.[8] A 2019 study demonstrated the successful amination of 5-bromoindole with aniline, achieving an 85% yield. The same study also successfully modified 5-, 6-, and 7-bromotryptophans, indicating that the C6-Br bond is also amenable to this transformation.[8]
II. Reactivity in Lithium-Halogen Exchange
For transformations where the bromine atom is replaced by a nucleophilic carbon center, lithium-halogen exchange is a powerful strategy.[9] This reaction involves treating the bromoindole with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to generate a highly reactive lithioindole species. This intermediate can then be trapped with a wide range of electrophiles.[10]
The rate and efficiency of this exchange can be influenced by the stability of the resulting aryllithium intermediate. Here, a direct comparison using N-Boc protected indoles provides clear quantitative data.
| Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
| N-Boc-5-bromoindole | n-BuLi | DMF | N-Boc-5-formylindole | 80-90 | [10] |
| N-Boc-6-bromoindole | n-BuLi | DMF | N-Boc-6-formylindole | 70-80 | [10] |
Table 2: Comparison of Yields for Lithium-Halogen Exchange followed by Formylation.[10]
The data suggests that under these conditions, the lithium-halogen exchange proceeds more efficiently for the 5-bromo isomer than the 6-bromo isomer. This could be due to subtle differences in the stability of the resulting 5-lithio vs. 6-lithio intermediates or differing rates of side reactions. Regardless of the subtle yield difference, this method remains a robust and versatile strategy for the functionalization of both isomers.[10]
III. Reactivity in Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and undergoes electrophilic substitution preferentially at the C3 position.[2][11] This is because the carbocation intermediate (arenium ion) formed by attack at C3 is the most stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]
The bromine atom at either C5 or C6 acts as a deactivating group due to its inductive effect. However, the powerful directing effect of the indole's pyrrole moiety almost always ensures that electrophilic attack occurs at C3. Therefore, for reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions, both 5-bromo- and 6-bromo-1-allylindole are expected to yield the corresponding C3-substituted product as the major isomer.[2] The primary difference in reactivity would likely be a slightly reduced reaction rate compared to unsubstituted 1-allylindole, with potentially minor differences between the two bromo-isomers due to the varying distance of the inductively withdrawing bromine from the C3 position.
Experimental Protocols
The following protocols are representative examples and illustrate best practices. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-allylindole
This protocol is adapted from established methods for coupling 5-bromoindoles.[1][3]
Rationale: This procedure utilizes a modern palladium catalyst system (Pd(OAc)₂/SPhos) known for its high activity and broad functional group tolerance, allowing the reaction to proceed at a mild temperature. The aqueous solvent system is environmentally benign and can facilitate the reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
IR spectroscopy peaks for 1H-Indole 6-bromo-1-(2-propen-1-yl)-
Comparative IR Spectroscopy Guide: 6-Bromo-1-(2-propen-1-yl)-1H-Indole
Executive Summary & Compound Profile
Compound: 6-Bromo-1-(2-propen-1-yl)-1H-indole Synonyms: 1-Allyl-6-bromoindole; N-Allyl-6-bromoindole CAS: 1000343-24-9 (Generic N-allyl bromoindole class reference) / Note: Specific CAS may vary by salt form; analysis based on free base.[1][2] Molecular Formula: C₁₁H₁₀BrN Application: Key intermediate in the synthesis of indole-based alkaloids, cannabinoids, and monoamine reuptake inhibitors.[1][2]
This guide provides a technical comparison of the infrared (IR) spectral characteristics of 6-bromo-1-allylindole against its precursor, 6-bromoindole .[1][2] The primary utility of this analysis is to validate the success of the N-allylation reaction, a critical step in drug development workflows.
Theoretical & Experimental IR Analysis
The transition from 6-bromoindole to 1-allyl-6-bromoindole involves the substitution of the indole N-H proton with an allyl group (2-propen-1-yl). This chemical transformation results in distinct spectral shifts, most notably the disappearance of the N-H stretching band and the appearance of alkene-specific vibrations .[1]
Comparative Peak Assignment Table
| Functional Group | Vibration Mode | Precursor: 6-Bromoindole (cm⁻¹) | Product: 1-Allyl-6-Bromoindole (cm⁻¹) | Diagnostic Note |
| Indole N-H | Stretching | 3400 – 3450 (Sharp/Broad) | ABSENT | Primary Indicator of Reaction Completion |
| Aromatic C-H | Stretching | 3050 – 3100 | 3050 – 3100 | Remains constant.[1][2] |
| Allyl =C-H | Stretching | Absent | 3080 – 3095 | New peak; slightly higher than aromatic C-H.[1] |
| Indole Ring | C=C / C=N Stretch | 1610, 1570 | 1610, 1570 | Core skeleton remains largely unchanged.[1][2] |
| Allyl C=C | Stretching | Absent | 1640 – 1645 | Weak to medium intensity; diagnostic for allyl group.[1][2] |
| Aryl-Br | C-Br Stretch | 690 – 750 | 690 – 750 | Position 6 substitution remains stable.[1] |
| Vinyl =CH₂ | Out-of-Plane Bending | Absent | 910 – 920 & 990 – 1000 | Two strong, characteristic bands for terminal alkenes.[1][2] |
Technical Insight: The most reliable confirmation of product formation is not just the presence of the allyl peaks, but the complete extinction of the N-H band at ~3400 cm⁻¹.[1] If this peak persists, the product is contaminated with unreacted starting material.[1]
Synthesis & Verification Workflow
The following diagram outlines the chemical pathway and the logic gate for using IR spectroscopy as a quality control tool.
Figure 1: Synthesis and IR-based Quality Control Workflow for 1-Allyl-6-Bromoindole.
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain a high-resolution IR spectrum for purity verification without KBr pellet preparation.
Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor or equivalent).[1]
-
ATR Accessory (Diamond or ZnSe crystal).[1]
Methodology:
-
Blanking: Clean the ATR crystal with isopropanol.[1][2] Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.[1]
-
Sample Prep:
-
Acquisition:
-
Post-Processing: Apply baseline correction if necessary. Identify key peaks at 3080 cm⁻¹ (Allyl C-H), 1640 cm⁻¹ (Allyl C=C), and check for the absence of 3400 cm⁻¹ (N-H).[1]
Mechanistic Interpretation
The spectral shifts are directly correlated to the change in dipole moment and bond stiffness induced by the alkylation:
-
Loss of Hydrogen Bonding: 6-Bromoindole exhibits significant intermolecular hydrogen bonding, often broadening the N-H peak.[1][2] The N-allyl derivative lacks this donor, resulting in a cleaner spectrum in the high-frequency region.
-
Conjugation Effects: The indole nitrogen lone pair is part of the aromatic system.[1][2] Alkylation slightly alters the electron density of the ring but does not disrupt aromaticity.[1] The allyl group is isolated from the aromatic system by a methylene (-CH₂-) bridge, meaning the allyl C=C stretch appears at its standard non-conjugated frequency (~1640 cm⁻¹) rather than shifting to lower wavenumbers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676493, 6-Bromoindole.[1] Retrieved from [Link][1]
-
Lide, D. R.[1][3][4] (Ed.). CRC Handbook of Chemistry and Physics (Internet Version).[1] CRC Press/Taylor & Francis.[1] (Standard reference for characteristic IR frequencies).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1][2] Springer.[1] (Source for detailed N-allyl vs. N-H spectral assignments).
Sources
characterization data sheet for synthesized 6-bromo-1-allylindole
Technical Assessment & Characterization Guide: 6-Bromo-1-allylindole
Executive Summary & Strategic Value
6-Bromo-1-allylindole is a bifunctional building block critical for accessing complex indole alkaloids and pharmaceutical scaffolds. Its strategic value lies in the orthogonality of its functional handles:
-
C6-Bromide: A stable handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that remains inert during standard alkylation or acylation events.[1]
-
N1-Allyl Group: Serves a dual role as a robust protecting group (stable to strong bases/acids) and a latent functional handle for olefin metathesis or Heck reactions.[1]
Unlike acid-labile N-Boc or atom-inefficient N-Tosyl groups, the N-allyl moiety withstands harsh nucleophilic conditions (e.g., lithiation at C2), making this scaffold superior for multi-step syntheses requiring early-stage core functionalization.[1]
Synthesis Protocol: The "Gold Standard" Method
While "green" methods (KOH/DMSO) exist, the Sodium Hydride (NaH) / DMF protocol remains the industry standard for reproducibility and yield (>90%) in drug discovery workflows.
Reagents & Stoichiometry
-
Substrate: 6-Bromoindole (1.0 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[2]
-
Electrophile: Allyl Bromide (1.2 equiv)[1]
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow
-
Activation: Dissolve 6-bromoindole in anhydrous DMF under
atmosphere. Cool to . -
Deprotonation: Add NaH portion-wise.[1][2] Evolution of
gas will be observed.[1] Stir at for 30 mins until gas evolution ceases (Formation of Indolyl Anion). -
Alkylation: Add Allyl Bromide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench & Workup: Cool to
. Quench with sat. .[1][2] Extract with EtOAc ( ).[1] Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Flash column chromatography (
, 0-5% EtOAc in Hexanes).
Figure 1: Logical workflow for the N-allylation of 6-bromoindole via irreversible deprotonation.
Characterization Data Sheet
The following data represents the standard spectroscopic signature for pure 6-bromo-1-allylindole.
Physical State: Pale yellow viscous oil or low-melting solid.[1]
Molecular Formula:
Spectroscopic Data
| Technique | Signal / Value | Assignment / Interpretation |
| H-7 : Deshielded singlet characteristic of 6-Br substitution. | ||
| (400 MHz, | H-4 : Ortho coupling to H-5.[1] | |
| H-5 : Doublet of doublets (Ortho to H-4, Meta to H-7).[1] | ||
| H-2 : Indole C2 proton.[1] | ||
| H-3 : Indole C3 proton.[1] | ||
| Allyl -CH= : Characteristic multiplet (5.8–6.0 ppm).[1] | ||
| Allyl =CH | ||
| Allyl =CH | ||
| N-CH | ||
| Aromatic quaternary & C2 carbons. | ||
| (100 MHz, | Aromatic CH (C4, C5, C7).[1] | |
| Allyl =CH | ||
| C6-Br : Carbon bearing bromine (upfield due to heavy atom effect).[1] | ||
| N-CH | ||
| HRMS (ESI) | Confirms monoisotopic mass for |
Comparative Analysis: Protecting Group Strategy
In drug development, the choice of N-protection dictates the sequence of subsequent reactions.[1] The table below compares 6-bromo-1-allylindole against its Boc and Tosyl analogues.
Performance Matrix
| Feature | N-Allyl (Recommended) | N-Boc (Alternative) | N-Tosyl (Alternative) |
| Atom Economy | High (Allyl = 41 Da) | Moderate (Boc = 100 Da) | Low (Tosyl = 155 Da) |
| Base Stability | Excellent (Stable to LDA, n-BuLi) | Good (Stable to mild base) | Excellent |
| Acid Stability | Excellent (Stable to TFA/HCl) | Poor (Cleaves in TFA) | Stable |
| Removal Method | TFA or HCl | harsh conditions (Na/Hg or refluxing KOH) | |
| Suzuki Coupling | Compatible (Inert) | Risk of cleavage if Lewis Acidic | Electron-withdrawing group deactivates ring |
Decision Logic for Researchers
Use the following logic flow to determine if the N-Allyl variant is the correct choice for your specific pathway.
Figure 2: Strategic decision tree for selecting 6-bromo-1-allylindole over Boc/Tosyl alternatives.
References
-
General Indole Alkylation Protocol
-
Allyl vs.
-
Physical Properties (Starting Material)
-
Allyl Bromide NMR Reference
Sources
Safety Operating Guide
Personal protective equipment for handling 1H-Indole, 6-bromo-1-(2-propen-1-yl)-
Comprehensive Safety and Handling Guide: 1H-Indole, 6-bromo-1-(2-propen-1-yl)-
Hazard Assessment by Structural Analogy
The toxicological profile of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is inferred from well-documented, structurally related bromo-indoles. The core indole scaffold substituted with a halogen (bromine) is known to present specific hazards. The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.
Based on data from analogous compounds such as 6-Bromo-1H-indole and 4-Bromoindole, the following hazards are anticipated[1][2][3]:
| Hazard Classification | Description | GHS Hazard Statement | Source Analogy |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 | 6-Bromo-1H-indole, 4-Bromo-1H-indole[1][2][3] |
| Serious Eye Irritation | Causes serious eye irritation upon contact. | H319 | 6-Bromo-1H-indole, 4-Bromo-1H-indole[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol. | H335 | 5-Bromo Indole, 6-Bromo-1H-indole[2][3][4] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | H302, H312, H332 | General precaution for related heterocyclic compounds[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The selection of specific PPE is based on minimizing all potential routes of exposure—dermal, ocular, and inhalation.
| Protection Type | Specification | Rationale & Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | All handling of the solid compound and preparation of its solutions must be conducted in a functioning chemical fume hood to minimize inhalation exposure.[6] This is the primary and most effective line of defense. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Nitrile provides excellent general resistance to a wide variety of chemicals, including halogenated organic compounds.[7] Double gloving is a best practice that protects against undetected pinholes and provides a clean outer layer that can be removed if contaminated.[6] Gloves must be inspected before use and changed immediately if contamination is suspected.[4] |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields or a Full-Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[8][9] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Body Protection | Flame-Resistant Laboratory Coat (Fully Buttoned) | A dedicated lab coat, kept clean and fully buttoned, provides a critical barrier against accidental spills and contact with contaminated surfaces.[6] For large-scale operations, a chemical-resistant apron over the lab coat is advised.[7][10] |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[6][9] |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | While a fume hood is the primary control, a respirator with cartridges for organic vapors and particulates should be available for emergency situations (e.g., large spills) or if work must be performed outside of a fume hood.[6][7][11] |
Standard Operating Procedures (SOPs)
SOP 1: Weighing the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.
-
Don PPE: Wear all PPE as specified in the table above.
-
Handling: Carefully transfer the required amount of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[4][12]
-
Closure: Tightly seal the stock container immediately after use.[1][2]
-
Cleanup: Gently wipe down the spatula and any contaminated surfaces within the hood with a suitable solvent-dampened cloth. Dispose of the cloth as chemical waste.
SOP 2: Solution Preparation
-
Preparation: All steps must be performed inside a chemical fume hood.
-
Don PPE: Ensure all required PPE is in place.
-
Procedure: Place a flask containing the desired solvent on a stir plate within the hood. Slowly add the pre-weighed solid to the solvent while stirring to prevent splashing.
-
Rinsing: Rinse the weigh boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
Storage: Seal the flask and label it clearly with the chemical name, concentration, date, and your initials.
Emergency Procedures
Spill Response Protocol
Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][13] Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][13] If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or doctor immediately.[13][14] |
Waste Disposal and Decontamination
Waste Disposal
-
Solid Waste: All unused solid material and grossly contaminated disposable items (e.g., gloves, weigh boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing this compound and solvents used for decontamination must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4][14]
-
Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][4][14]
Decontamination
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Work Surfaces: At the end of each procedure, thoroughly wipe down the work area inside the fume hood with a cloth dampened with an appropriate solvent, followed by a soap and water solution. Dispose of cleaning materials as solid chemical waste.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- CDH Fine Chemical. (n.d.). 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-1H-indole-3-carbaldehyde.
- Apollo Scientific. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- ECHEMI. (n.d.). 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets.
- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
- Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET - 6-Bromoindole.
- ChemBK. (2024, April 9). 6-Bromo-1H-indole.
- Indole Detection Reagent - Safety Data Sheet. (n.d.).
- ChemicalBook. (2026, January 29). 6-Bromo-1H-indole | 52415-29-9.
- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 6-Bromo-1H-indole-3-carbaldehyde.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- PubChem. (n.d.). 6-Bromo-1-methyl-1H-indole.
- Thermo Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
- A2B Chem. (n.d.). 52415-29-9 | MFCD00238550 | 6-Bromo-1H-Indole.
- Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
- Benchchem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- PubChem - NIH. (n.d.). 6-Bromoindole | C8H6BrN | CID 676493.
- ChemScene. (n.d.). 6127-19-1 | 6-Bromo-2-methyl-1H-indole.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Sigma-Aldrich. (n.d.). 6-Bromo-1-(phenylsulfonyl)-1H-indole.
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. research.arizona.edu [research.arizona.edu]
- 8. edvotek.com [edvotek.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
